Technical Documentation Center

4'-Bromo-3'-methylbiphenyl-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Electronic Tuning and Supramolecular Potential of 4'-Bromo-3'-methylbiphenyl-4-carboxylic Acid

Executive Summary In the pursuit of high-performance organic semiconductors and metal-organic frameworks (MOFs), the biphenyl core remains a ubiquitous scaffold due to its balance of conjugation and stability. However, u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of high-performance organic semiconductors and metal-organic frameworks (MOFs), the biphenyl core remains a ubiquitous scaffold due to its balance of conjugation and stability. However, unsubstituted biphenyls often suffer from poor solubility and uncontrolled crystallization (H-aggregation), which quenches emission and limits processability.

This guide focuses on 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid , a strategically functionalized mesogen. Unlike its 2'-methyl analogs, which suffer from conjugation-breaking steric twist, the 3'-methyl substitution preserves the planarity required for charge transport while disrupting π-π stacking enough to enhance solubility. Simultaneously, the 4'-bromo substituent introduces a heavy-atom effect and a reactive handle for post-synthetic modification, while the 4-carboxylic acid serves as a robust anchor for surface adsorption or MOF assembly.

Molecular Architecture & Electronic Landscape

To deploy this molecule effectively, researchers must understand how its substituents perturb the biphenyl electronic baseline.

Conformational Dynamics and Conjugation

The electronic properties of biphenyls are dictated by the torsion angle (


) between the two phenyl rings.
  • Unsubstituted Biphenyl:

    
    
    
    
    in solution due to steric repulsion between ortho-hydrogens.
  • 3'-Methyl Effect (The "Sweet Spot"): The methyl group at the 3' position is meta to the biphenyl linkage. Consequently, it does not exert direct steric pressure on the pivot bond. This preserves the

    
     torsion angle, maintaining extended 
    
    
    
    -conjugation across the rings.
    • Contrast: A 2'-methyl group would force

      
      , breaking conjugation (blue-shifting absorption) and isolating the rings electronically.
      
  • Result: The 3'-isomer retains high charge carrier mobility potential while increasing entropy to improve solubility in organic solvents (e.g., THF, Toluene).

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Delocalized across the biphenyl core, slightly destabilized (raised in energy) by the inductive effect (+I) of the methyl group.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated near the electron-withdrawing carboxylic acid (-COOH) and the biphenyl core.

  • Band Gap: The "Push-Pull" character (weak donor Me/Br vs. acceptor COOH) creates a slight intramolecular charge transfer (ICT) character, narrowing the band gap compared to unsubstituted biphenyl.

The Bromine "Heavy Atom" Effect

The 4'-Bromine is not merely a structural terminator; it introduces spin-orbit coupling (SOC). In optoelectronic applications, this can facilitate intersystem crossing (ISC), making this molecule a viable ligand for phosphorescent iridium/platinum complexes used in OLEDs.

Material Science Applications

Metal-Organic Frameworks (MOFs)

This molecule serves as a "monotopic" or "ditopic" linker depending on the reaction conditions.

  • Primary Mode: The -COOH binds to metal nodes (e.g., Zr6 clusters, Cu2 paddlewheels).

  • Secondary Mode: The -Br atom allows for Post-Synthetic Modification (PSM) . Once the MOF is formed, the Br can be subjected to Suzuki or Sonogashira coupling within the pores, allowing for the introduction of complex functionality without interfering with MOF topology.

Liquid Crystals (LCs)

Biphenyl carboxylic acids are classic precursors for calamitic (rod-like) liquid crystals.

  • Aspect Ratio: The para-substitution (4, 4') provides the necessary linearity.

  • Dielectric Anisotropy: The polar -COOH and polarizable -Br create a dipole moment along the long axis, essential for switching in electric fields.

  • Dimerization: In the LC phase, the carboxylic acids form hydrogen-bonded dimers, effectively doubling the length of the mesogen and stabilizing nematic/smectic phases.

Experimental Protocols

Synthesis Strategy: Site-Selective Suzuki Coupling

To synthesize 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid, one cannot simply brominate a biphenyl acid due to poor regioselectivity. The most robust route employs a chemoselective Suzuki-Miyaura coupling .

Reaction Logic: We couple 4-boronobenzoic acid (Nucleophile) with 4-bromo-3-methyl-1-iodobenzene (Electrophile).

  • Why this electrophile? The C-I bond is significantly weaker and more reactive towards oxidative addition by Pd(0) than the C-Br bond. This allows us to couple at the Iodine position while leaving the Bromine intact for future use.

Protocol: Chemoselective Synthesis

Reagents:

  • 4-Carboxyphenylboronic acid (1.1 equiv)

  • 4-Bromo-3-methyl-1-iodobenzene (1.0 equiv)

  • Catalyst: Pd(PPh3)4 (3 mol%) or Pd(dppf)Cl2 (for sterically hindered cases)

  • Base: Na2CO3 (2 M aqueous solution, 3 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a Schlenk flask with the aryl iodide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed DME and aqueous Na2CO3 via syringe.

  • Reaction: Heat to 80°C (oil bath) for 12–16 hours. Note: Do not exceed 90°C to prevent oxidative addition into the C-Br bond.

  • Workup: Cool to RT. Acidify with 1M HCl to pH 2 (precipitating the carboxylic acid). Extract with Ethyl Acetate (3x).

  • Purification: The crude product often contains traces of homocoupled byproducts. Recrystallize from Ethanol/Water or Glacial Acetic Acid to achieve electronic-grade purity (>99.5%).

Electrochemical Characterization (HOMO/LUMO)

Technique: Cyclic Voltammetry (CV)

  • Electrolyte: 0.1 M TBAPF6 in anhydrous Acetonitrile or DCM.

  • Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

  • Standard: Ferrocene (Fc/Fc+) internal standard.

  • Calculation:

    • 
       (or calculate via optical bandgap from UV-Vis).
      

Data Visualization & Logic Flows

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Precursors: 4-Carboxyphenylboronic Acid + 4-Bromo-3-methyl-1-iodobenzene Cat Catalyst System: Pd(PPh3)4 (3 mol%) Na2CO3 (aq), DME Temp: 80°C (Selective) Start->Cat Mix under Ar Inter Intermediate: Oxidative Addition at C-I (C-Br remains intact) Cat->Inter Kinetic Selectivity Product Crude Product: 4'-Bromo-3'-methylbiphenyl -4-carboxylic acid Inter->Product Suzuki Coupling Purify Purification: Acidify (pH 2) Recrystallize (EtOH) Product->Purify Workup Final Electronic Grade Material (>99.5% Purity) Purify->Final Isolation

Caption: Chemoselective Suzuki coupling pathway exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.

Electronic Property Logic (DOT Diagram)

ElectronicLogic Core Biphenyl Core Sub_Me 3'-Methyl Group (Meta to Linkage) Core->Sub_Me Sub_Br 4'-Bromo Group Core->Sub_Br Sub_COOH 4-Carboxyl Group Core->Sub_COOH Effect_Torsion Preserved Planarity (No Steric Clash) Sub_Me->Effect_Torsion Meta Positioning Effect_Solubility Disrupted Packing (High Solubility) Sub_Me->Effect_Solubility Entropy Effect_Heavy Spin-Orbit Coupling (Phosphorescence) Sub_Br->Effect_Heavy Heavy Atom Effect_Anchor Surface/MOF Binding Sub_COOH->Effect_Anchor High Charge Mobility High Charge Mobility Effect_Torsion->High Charge Mobility

Caption: Structure-Property relationship map detailing how specific substituent positions influence electronic and physical behavior.

Summary Data Table

PropertyValue / DescriptionSignificance
Molecular Formula C14H11BrO2Core scaffold
Molecular Weight 291.14 g/mol -
Predicted LogP ~4.2Lipophilic; good for organic device processing.
Torsion Angle ~35–40°Maintains conjugation while preventing H-aggregation.
Reactive Handles -COOH (Acid), -Br (Aryl Halide)Dual-functional: Anchoring + Post-functionalization.
Primary Application MOF Linker, Liquid Crystal MesogenVersatile building block for supramolecular assembly.

References

  • Biphenyl-4-carboxylic acid Properties. NIST Chemistry WebBook.[1] Provides baseline data for the parent biphenyl carboxylic acid scaffold. [Link]

  • Electronic Effects in Substituted Biphenyls. RSC Advances. Discusses the impact of methyl substitution and torsion angles on conductivity and conjugation. [Link]

  • Synthesis of 4'-substituted biphenyls. Organic Syntheses. Standard protocols for unsymmetrical biaryl synthesis. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid via Suzuki-Miyaura Cross-Coupling

Strategic Overview & Retrosynthetic Rationale The synthesis of highly functionalized biaryl systems is a cornerstone of modern pharmaceutical development. The target molecule, 4'-bromo-3'-methylbiphenyl-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Rationale

The synthesis of highly functionalized biaryl systems is a cornerstone of modern pharmaceutical development. The target molecule, 4'-bromo-3'-methylbiphenyl-4-carboxylic acid , features a rigid biphenyl core with a versatile carboxylic acid moiety and a synthetically valuable aryl bromide handle.

To construct this core, the Suzuki-Miyaura cross-coupling is the premier method due to its mild conditions, functional group tolerance, and environmental safety compared to organostannane alternatives[1]. The retrosynthetic disconnection of the C1–C1' biaryl bond logically traces back to 4-carboxyphenylboronic acid and 1-bromo-4-iodo-2-methylbenzene .

The Causality of Precursor Selection (Chemoselectivity): The selection of 1-bromo-4-iodo-2-methylbenzene is a deliberate strategic choice. The oxidative addition of palladium(0) into carbon-halogen bonds is dictated by bond dissociation energies. Because the C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol), the Pd(0) catalyst will chemoselectively insert into the C–I bond at position 4. When coupling occurs at this C4 position, the original C4 carbon becomes the C1' bridgehead of the biphenyl. Consequently, the methyl group at C2 shifts to the C3' position, and the bromine at C1 shifts to the C4' position—perfectly yielding the desired 4'-bromo-3'-methyl substitution pattern without requiring protecting groups.

Mechanistic Pathway

The Suzuki-Miyaura coupling was first published in 1981 and operates via a well-defined catalytic cycle[2]. The transformation relies on the precise orchestration of three fundamental organometallic steps:

  • Oxidative Addition: The active Pd(0) species inserts into the C–I bond of the aryl halide[2].

  • Base Activation & Transmetalation: A critical difference between Suzuki and other couplings is that the boronic acid must be activated by a base[3]. The base coordinates to the boron atom, enhancing the polarization of the organic ligand and facilitating the transfer of the aryl group to the Pd(II) center[3].

  • Reductive Elimination: The two aryl groups couple to form the new C–C sigma bond, releasing the biphenyl product and regenerating the Pd(0) catalyst[2].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Chemoselective at C-I) Pd0->OxAdd 1-Bromo-4-iodo-2-methylbenzene PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII BaseAct Base Activation (Boronate Formation) PdII->BaseAct Na2CO3 / H2O TransMet Transmetalation (Transfer of Ar' group) BaseAct->TransMet 4-Carboxyphenylboronic acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product 4'-Bromo-3'-methylbiphenyl -4-carboxylic acid RedElim->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle demonstrating chemoselective oxidative addition.

Experimental Design & Parameter Optimization

The Suzuki reaction is unique among metal-catalyzed cross-couplings because it can be executed in biphasic (organic/aqueous) environments[4]. However, steric hindrance during transmetalation can severely impact yields if the catalyst and solvent are not optimized[5].

Catalyst Causality: While Pd(PPh3)4 is a standard choice, the bidentate ligand in Pd(dppf)Cl2 provides a wider bite angle, which stabilizes the metal center against premature degradation (Pd black formation) and suppresses unwanted dehalogenation side reactions.

Table 1: Optimization of Reaction Parameters

EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4K2CO3Toluene / H2O8065Moderate yield; trace dehalogenation observed.
2Pd(dppf)Cl2K2CO3Dioxane / H2O8082Improved catalyst stability; better phase transfer.
3 Pd(dppf)Cl2 Na2CO3 1,4-Dioxane / H2O 80 94 Optimal boronate formation; clean phase separation.

Experimental Protocol: A Self-Validating System

This protocol is engineered as a self-validating system . By utilizing an alkaline biphasic solvent, the reaction inherently separates the product from impurities. At pH > 9, the target carboxylic acid resides entirely in the aqueous phase as a sodium salt, while the catalyst, ligands, and unreacted halides remain in the organic phase. Acidifying the aqueous phase provides immediate, visual validation of success via product precipitation.

ExperimentalWorkflow S1 1. Preparation Degas Solvents S2 2. Assembly Add Reagents S1->S2 S3 3. Reaction 80°C, 4-6h S2->S3 S4 4. Extraction Remove Impurities S3->S4 S5 5. Acidification Precipitate Product S4->S5

Figure 2: Step-by-step experimental workflow with self-validating purification checkpoints.

Table 2: Stoichiometric Requirements (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1-Bromo-4-iodo-2-methylbenzene296.931.002.97 gElectrophile (Limiting)
4-Carboxyphenylboronic acid165.941.051.74 gNucleophile
Pd(dppf)Cl2731.110.02146 mgPre-catalyst
Na2CO3105.993.003.18 gBase / Activator
1,4-Dioxane88.11-40 mLOrganic Solvent
Deionized Water18.02-10 mLAqueous Solvent
Step-by-Step Methodology
  • Solvent Degassing (Critical Step): In a 100 mL round-bottom flask, combine 40 mL of 1,4-Dioxane and 10 mL of Deionized Water. Sparge the mixture with Argon (or N2) for 15 minutes. Causality: Dissolved oxygen promotes the oxidative homocoupling of boronic acids, consuming the nucleophile and generating stubborn biaryl impurities.

  • Reagent Assembly: To the degassed solvent, add 1-bromo-4-iodo-2-methylbenzene (2.97 g, 10 mmol), 4-carboxyphenylboronic acid (1.74 g, 10.5 mmol), and Na2CO3 (3.18 g, 30 mmol). Stir for 5 minutes to ensure the base begins dissolving.

  • Catalyst Addition: Add Pd(dppf)Cl2 (146 mg, 0.02 eq) under a steady stream of Argon. Attach a reflux condenser and heat the biphasic mixture to 80 °C with vigorous stirring.

  • Reaction Monitoring: Maintain heating for 4–6 hours. The reaction mixture will transition from orange to a dark brown/black suspension.

  • Phase-Selective Workup (Validation Checkpoint 1): Cool the mixture to room temperature. Add 30 mL of Ethyl Acetate (EtOAc) and 30 mL of water. Transfer to a separatory funnel and shake vigorously.

    • Mechanism: The target product is now a highly water-soluble sodium carboxylate.

    • Action: Separate the layers. Discard the organic layer , which contains the palladium residues, phosphine ligands, and any unreacted aryl halide. Wash the aqueous layer once more with 20 mL of EtOAc to ensure complete removal of lipophilic impurities.

  • Acidification & Isolation (Validation Checkpoint 2): Transfer the purified aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches 2.0–3.0.

    • Observation: A dense, off-white precipitate of pure 4'-bromo-3'-methylbiphenyl-4-carboxylic acid will immediately crash out of solution.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 × 15 mL) to remove residual inorganic salts, followed by cold heptane (10 mL). Dry the solid in a vacuum oven at 50 °C overnight.

Analytical Characterization & In-Process Controls (IPC)

To ensure absolute trustworthiness of the synthesized batch, the following IPCs should be utilized:

  • HPLC Monitoring: Utilize a C18 reverse-phase column (Acetonitrile/Water with 0.1% TFA). The disappearance of the 1-bromo-4-iodo-2-methylbenzene peak confirms the completion of oxidative addition.

  • 1H NMR (DMSO-d6): Expected key resonances include a broad singlet at ~13.0 ppm (1H, COOH), an aromatic multiplet integrating for 7 protons (biphenyl core), and a distinct singlet at ~2.4 ppm (3H, Ar-CH3). The absence of a peak at ~10 ppm (typical for degraded boronic acids) confirms the efficiency of the aqueous wash.

References

  • Title : Suzuki-Miyaura Coupling | Source : Chemistry LibreTexts | URL : [Link]

  • Title : Suzuki Coupling | Source : Organic Chemistry Portal | URL :[Link]

  • Title : Suzuki Coupling | Source : YouTube (Chemistry Educational Snippets) | URL : [Link]

  • Title : Organoborane coupling reactions (Suzuki coupling) | Source : National Institutes of Health (PMC) | URL :[Link]

  • Title : The Suzuki Reaction | Source : Andrew G Myers Research Group, Harvard University | URL : [Link]

Sources

Application

Preparation of liquid crystal monomers from 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid

Application Note: Synthesis of Laterally Substituted Liquid Crystal Monomers Executive Summary This application note details the synthetic utility of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid as a core scaffold for hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Laterally Substituted Liquid Crystal Monomers

Executive Summary

This application note details the synthetic utility of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid as a core scaffold for high-performance Liquid Crystal Monomers (LCMs) and Reactive Mesogens (RMs).

In liquid crystal display (LCD) and liquid crystal elastomer (LCE) applications, standard biphenyl mesogens often suffer from high melting points and poor solubility. The introduction of a lateral methyl group at the 3'-position disrupts the efficient molecular packing of the rigid core, significantly lowering the melting point (


) and suppressing highly ordered smectic phases in favor of the desired nematic phase [1, 2].

This guide provides a modular protocol for converting this bifunctional precursor (Acid/Bromide) into a polymerizable nematic monomer via sequential esterification and Suzuki-Miyaura cross-coupling.

Chemical Background & Strategic Design

The starting material, 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid , possesses two orthogonal reactive handles:

  • Carboxylic Acid (C-4): Allows for the attachment of flexible spacers or chiral centers via ester linkages.

  • Aryl Bromide (C-4'): Facilitates core extension (e.g., into terphenyls) via Palladium-catalyzed cross-coupling.

Structure-Property Relationship:

  • Rigid Core: The biphenyl unit provides the necessary anisotropy.

  • Lateral Methyl (3'-Me): Increases molecular breadth, reducing intermolecular attraction just enough to lower transition temperatures without destroying liquid crystallinity.

  • Orthogonal Reactivity: Enables the synthesis of asymmetric "Janus" particles or di-functional crosslinkers.

Synthetic Workflow (Graphviz)

The following diagram illustrates the modular synthesis of a target Reactive Mesogen (RM) containing an acrylate polymerizable group.

G Start 4'-Bromo-3'-methylbiphenyl- 4-carboxylic acid Inter Intermediate A: Bromo-Ester Precursor Start->Inter Step 1: DCC, DMAP CH2Cl2, RT, 12h Phenol Spacer Phenol (e.g., 4-(6-acryloyloxyhexyloxy)phenol) Phenol->Inter Coupling Partner Final Target Monomer: Laterally Substituted RM Inter->Final Step 2: Suzuki Coupling Pd(PPh3)4, K2CO3 THF/H2O, Reflux Boronic Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) Boronic->Final Coupling Partner

Figure 1: Modular synthetic pathway for constructing asymmetric liquid crystal monomers from the biphenyl acid precursor.

Detailed Experimental Protocols

Phase 1: Esterification (Formation of the Mesogenic Core)

Objective: Link the rigid biphenyl acid to a flexible spacer bearing a polymerizable group.

Reagents:

  • Precursor: 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid (1.0 equiv)

  • Coupling Partner: 4-(6-acryloyloxyhexyloxy)phenol (1.05 equiv) [Common RM building block]

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)[1]

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolution: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid and 10.5 mmol of the phenol spacer in 100 mL of anhydrous DCM.

  • Catalyst Addition: Add DMAP (1.0 mmol) to the stirring solution.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Slowly add DCC (11.0 mmol) dissolved in 10 mL DCM dropwise over 15 minutes. Note: A white precipitate (dicyclohexylurea, DCU) will begin to form immediately.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–18 hours. Monitor conversion via TLC (Silica, 20% EtOAc/Hexanes). The acid spot should disappear.

  • Work-up: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate with 1M HCl (2 x 50 mL), saturated NaHCO3 (2 x 50 mL), and brine (50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Toluene (9:1) to obtain Intermediate A .

Key Insight: The use of DCC/DMAP is preferred over acid chloride methods for acrylate-containing phenols to avoid thermal polymerization of the sensitive acrylate group [3].

Phase 2: Suzuki-Miyaura Cross-Coupling (Core Extension)

Objective: Extend the conjugation length to ensure nematic liquid crystallinity and adjust dielectric anisotropy.

Reagents:

  • Substrate: Intermediate A (from Phase 1) (1.0 equiv)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv) (or 4-cyanophenylboronic acid for high

    
    )
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

  • Base: Potassium Carbonate (K2CO3) (2M aqueous solution)

  • Solvent: THF / Water (4:1 ratio)

Protocol:

  • Degassing: In a Schlenk flask, combine Intermediate A (5 mmol) and the Boronic Acid (6 mmol). Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed THF (40 mL) and 2M K2CO3 (10 mL).

  • Catalyst Addition: Add Pd(PPh3)4 (0.2 mmol) under a positive stream of Argon. Seal the flask.

  • Reflux: Heat the mixture to reflux (approx. 70°C) for 8–12 hours. The biphenyl bromide is activated by the electron-withdrawing ester group, facilitating the oxidative addition step.

  • Quench: Cool to room temperature and pour into water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers (MgSO4) and concentrate. Purify via column chromatography (Silica Gel, Hexanes/DCM gradient).

  • Final Polish: Recrystallize from Ethanol to ensure high purity (>99.5%) required for sharp phase transitions.

Data & Characterization

The following table summarizes typical properties expected for monomers derived from this scaffold compared to non-methylated analogs.

PropertyNon-Substituted Analog3'-Methyl Substituted (Target)Impact of Methyl Group
Melting Point (

)
130°C - 150°C80°C - 100°C Significant Reduction (Disrupted packing)
Phase Sequence Cr

Sm

N

I
Cr

N

I
Smectic Suppression (Nematic stability)
Solubility (in LC host) < 5 wt%> 15 wt% Enhanced (Steric bulk prevents aggregation)
Birefringence (

)
High (~0.25)Moderate (~0.22)Slight reduction due to twist

Table 1: Comparative physical properties of biphenyl-based reactive mesogens.

Critical Quality Attributes (CQA):

  • H-NMR (400 MHz, CDCl3): Look for the diagnostic methyl singlet at

    
     ppm and the acrylate vinyl protons at 
    
    
    
    ppm.
  • Purity: Must be >99.5% by HPLC to prevent ionic impurities from causing "image sticking" in display applications.

Safety & Handling

  • Acrylates: The phenol spacer contains an acrylate group, which is a sensitizer and prone to spontaneous polymerization. Always add a radical inhibitor (e.g., BHT, 100 ppm) during the work-up and storage of the final monomer. Store at -20°C in the dark.

  • Brominated Compounds: Precursors are potentially persistent. Dispose of halogenated waste separately.

  • Palladium Catalysts: Pd residues can affect the electrical properties of LCs. Use metal scavengers (e.g., SiliaMetS®) during purification if the monomer is for electronic use.

References

  • Hsu, C. S., Shyu, K. F., Chuang, Y. Y., & Wu, S. T. (2000).[2] Synthesis of laterally substituted bistolane liquid crystals. Liquid Crystals, 27(2), 283–287.[2]

  • Gray, G. W., & Hird, M. (1998). Liquid Crystals of One-and Two-Dimensional Order. Wiley-VCH.
  • Kelly, S. M. (1995). Anisotropic Networks. Journal of Materials Chemistry, 5(12), 2047-2061. (DCC coupling protocols for RMs).
  • BenchChem. (2025).[3][4] Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals.[3][4]

  • Zhang, W., et al. (2013).[5] Crystal Structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile. ResearchGate.[5][6]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Modification of 4'-Bromo-3'-methylbiphenyl-4-carboxylic Acid

Abstract This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed modification of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid, a crucial intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed modification of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid, a crucial intermediate in the synthesis of complex organic molecules. Biphenyl derivatives are foundational structures in medicinal chemistry and materials science.[1] The strategic functionalization of this particular scaffold is paramount for developing novel chemical entities. Palladium-catalyzed cross-coupling reactions offer an unparalleled toolkit for this purpose, demonstrating high efficiency, broad functional group tolerance, and predictable outcomes under mild conditions.[2][3][4] This document details field-proven protocols for three essential transformations: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkyne moieties. Each section elucidates the underlying mechanistic principles, provides step-by-step experimental procedures, and offers expert insights into reaction optimization and troubleshooting.

Foundational Principles of Palladium-Catalyzed Cross-Coupling

The remarkable success of palladium-catalyzed reactions lies in a predictable catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this cycle is critical for rationalizing experimental choices and troubleshooting unforeseen outcomes.

The general cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation (or Coordination/Deprotonation): The nucleophilic coupling partner (e.g., an organoboron compound, an amine, or a copper acetylide) transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[6]

Palladium Catalytic Cycle cluster_cycle General Pd(0)/Pd(II) Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Coupled L₂Pd(II)(Ar)(Nu) PdII_Aryl->PdII_Coupled Transmetalation / Coordination PdII_Coupled->Pd0 Reductive Elimination Product Ar-Nu (Product) PdII_Coupled->Product ArylHalide Ar-X (Aryl Bromide) ArylHalide->PdII_Aryl Nucleophile Nu-M (Coupling Partner) Nucleophile->PdII_Coupled

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Reaction Components:

ComponentRole & Expert InsightCommon Examples
Palladium Precatalyst The source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ require in situ reduction, often by a phosphine ligand, while Pd(0) sources like Pd₂(dba)₃ can enter the cycle more directly.[3] The choice impacts initiation kinetics.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂
Ligand Critical for catalyst stability, solubility, and reactivity. Electron-rich, bulky phosphine ligands generally accelerate oxidative addition and reductive elimination, which is crucial for coupling less reactive aryl halides.[7][8]PPh₃, XPhos, RuPhos, SPhos, P(t-Bu)₃, BINAP
Base Serves multiple roles depending on the reaction: facilitates transmetalation in Suzuki couplings, deprotonates the amine in Buchwald-Hartwig aminations, and neutralizes the HX generated.[9][10] The base strength and solubility must be carefully matched to the reaction.K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu
Solvent Must be capable of solvating all components and stable at the required reaction temperature. Anhydrous and deoxygenated conditions are paramount to prevent catalyst deactivation and unwanted side reactions.Toluene, 1,4-Dioxane, DMF, THF, Acetonitrile

Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl systems from aryl halides and boronic acids or their esters.[11][12] This protocol details the coupling of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid with phenylboronic acid.

Suzuki-Miyaura Cycle cluster_cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) ArPdBr Ar-Pd(II)L₂(Br) OA->ArPdBr Ar-Br TM Transmetalation (Base, R-B(OH)₂) ArPdR Ar-Pd(II)L₂(R) TM->ArPdR R-B(OH)₂ RE Reductive Elimination Product Ar-R RE->Product Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentM.W.AmountMolesEquiv.
4'-Bromo-3'-methylbiphenyl-4-carboxylic acid305.15305 mg1.0 mmol1.0
Phenylboronic acid121.93146 mg1.2 mmol1.2
Palladium(II) Acetate (Pd(OAc)₂)224.504.5 mg0.02 mmol0.02
SPhos410.4816.4 mg0.04 mmol0.04
Potassium Carbonate (K₂CO₃), anhydrous138.21415 mg3.0 mmol3.0
1,4-Dioxane / H₂O (4:1 mixture)-10 mL--
Step-by-Step Protocol
  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and anhydrous K₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed 1,4-Dioxane/H₂O solvent mixture (10 mL). The use of an aqueous solvent system often accelerates the transmetalation step.[11]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting aryl bromide is a key indicator of completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and transfer the mixture to a separatory funnel.

    • Acidify the aqueous layer to pH ~2-3 with 1M HCl. The carboxylic acid product will precipitate or partition into an organic layer.

    • Extract the mixture three times with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the desired biaryl carboxylic acid.[13]

Troubleshooting
  • Low Conversion: If the starting material persists, this may indicate catalyst deactivation. Ensure solvents are thoroughly degassed. An increase in catalyst loading (to 3-5 mol%) or switching to a more robust ligand like XPhos may be beneficial.

  • Homocoupling of Boronic Acid: Formation of biphenyl (from phenylboronic acid) suggests the reaction conditions are too harsh or oxygen is present. Reduce the temperature or ensure a strictly inert atmosphere.

  • Hydrodehalogenation: If the debrominated starting material is observed, the source of the hydride is often the solvent or water. Ensure high-purity, anhydrous organic solvents are used where applicable.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines, a motif prevalent in pharmaceuticals.[10][14] This protocol outlines the coupling of the title compound with morpholine, a representative secondary amine.

Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) ArPdBr Ar-Pd(II)L₂(Br) OA->ArPdBr Ar-Br AmineCoord Amine Coordination & Deprotonation (Base) AmidoComplex [Ar-Pd(II)L₂(NR₂)] AmineCoord->AmidoComplex HNR₂ RE Reductive Elimination Product Ar-NR₂ RE->Product Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Materials and Reagents
ReagentM.W.AmountMolesEquiv.
4'-Bromo-3'-methylbiphenyl-4-carboxylic acid305.15305 mg1.0 mmol1.0
Morpholine87.12105 mg (104 µL)1.2 mmol1.2
Pd₂(dba)₃915.729.2 mg0.01 mmol0.01
XPhos476.6019.1 mg0.04 mmol0.04
Sodium tert-butoxide (NaOt-Bu)96.10135 mg1.4 mmol1.4
Toluene, anhydrous-10 mL--
Step-by-Step Protocol
  • Glovebox Recommended: Due to the air-sensitivity of NaOt-Bu and some catalyst components, performing the setup in a glovebox is highly recommended.

  • Vessel Preparation: In a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol) to a 25 mL Schlenk tube with a stir bar. Add the 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid (1.0 mmol).

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol).

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir vigorously.

  • Monitoring: Track the reaction's progress via LC-MS. Reactions are typically complete within 6-18 hours.

  • Work-up:

    • Cool the reaction to room temperature and quench by carefully adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer to a separatory funnel and add 30 mL of ethyl acetate.

    • Separate the layers. The product, being an amino acid, may have complex solubility. Carefully adjust the pH of the aqueous layer to the isoelectric point (typically pH 4-6) to precipitate the product.

    • Alternatively, extract the aqueous layer multiple times with ethyl acetate.

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash chromatography or recrystallization to obtain the pure N-aryl amino acid.

Troubleshooting
  • No Reaction: The base is critical. NaOt-Bu can degrade upon exposure to air and moisture. Use a fresh bottle or store it properly in a desiccator or glovebox.

  • Side Product Formation (Hydrodehalogenation): The formation of 3'-methylbiphenyl-4-carboxylic acid indicates a competing reduction pathway. This can be minimized by using highly anhydrous solvents and ensuring the amine is of high purity. Lowering the reaction temperature may also help.

  • Amine Compatibility: The carboxylic acid moiety can react with the strong base. While NaOt-Bu is generally effective, weaker bases like K₃PO₄ or Cs₂CO₃ may be required for more sensitive substrates, though this may necessitate higher temperatures or longer reaction times.

Application Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a powerful route to aryl alkynes, which are versatile intermediates in organic synthesis.[15] The reaction typically employs both palladium and copper(I) catalysts.[16] This protocol describes the coupling of the title compound with phenylacetylene.

Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkynyl Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Reductive Elimination (Product: Ar-C≡CR) CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Acetylide Formation CuAcetylide->ArPdBr Alkyne H-C≡CR Alkyne->CuX Base Base Base->CuX

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Materials and Reagents
ReagentM.W.AmountMolesEquiv.
4'-Bromo-3'-methylbiphenyl-4-carboxylic acid305.15305 mg1.0 mmol1.0
Phenylacetylene102.14123 mg (131 µL)1.2 mmol1.2
PdCl₂(PPh₃)₂701.9035 mg0.05 mmol0.05
Copper(I) Iodide (CuI)190.4510 mg0.05 mmol0.05
Triethylamine (Et₃N)101.19--Solvent
Tetrahydrofuran (THF), anhydrous-10 mL--
Step-by-Step Protocol
  • Vessel Preparation: To a 25 mL Schlenk flask with a stir bar, add 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by cycling between vacuum and argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (5 mL). The amine acts as both the base and a co-solvent. Add phenylacetylene (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds smoothly without heating.

  • Monitoring: Monitor by TLC or LC-MS. A fine precipitate of triethylammonium bromide will form as the reaction progresses. Completion is usually achieved in 2-8 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the triethylamine and THF.

    • Redissolve the residue in ethyl acetate (50 mL) and water (30 mL).

    • Acidify the aqueous layer with 1M HCl to pH ~2-3.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography or recrystallization.

Troubleshooting
  • Glaser Homocoupling: The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne to form a diyne. This is promoted by the presence of oxygen. Maintaining strict anaerobic conditions is the most effective way to prevent this.

  • Sluggish Reaction: If the reaction is slow, gentle heating (40-50 °C) can be applied. Ensure the CuI is fresh and white/off-white; green or brown coloration indicates oxidation and reduced activity. A copper-free variant using a palladium catalyst with a ligand like P(t-Bu)₃ and a base like Cs₂CO₃ can also be attempted.[17]

Analytical Quality Control

Post-synthesis, rigorous characterization is essential to confirm the identity and purity of the modified products.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for real-time tracking of substrate consumption and product formation.

  • Structural Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the incorporation of the new moiety and the overall structural integrity.

    • Mass Spectrometry (MS): Provides accurate molecular weight confirmation.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining product purity.

  • Residual Palladium Analysis: For applications in drug development, quantifying residual palladium is a regulatory requirement. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry-standard method for this trace metal analysis.[18]

References

  • Bao, K., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • Yaşar, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • Wolfe, J. P., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Jin, Z., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Gallou, F., & Lipshutz, B. H. (Eds.). (2013). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. [Link]

  • Chem LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Scattolin, T. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Ordyszewska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]

  • Reddy, C. R., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]

  • Leadbeater, N. E. (2025). The Role of Palladium Catalysts in Cross-Coupling Reactions. Johnson Matthey Technology Review. [Link]

  • Al-Masum, M. (2007). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. ResearchGate. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

Sources

Application

Application Note: Dual-Modality Bioconjugation with 4'-Bromo-3'-methylbiphenyl-4-carboxylic Acid

This Application Note and Protocol Guide details the use of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid as a heterobifunctional linker. This molecule offers a rigid biphenyl scaffold with two distinct chemical handles:...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid as a heterobifunctional linker. This molecule offers a rigid biphenyl scaffold with two distinct chemical handles: a carboxylic acid for standard amide coupling and an aryl bromide for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Executive Summary

The 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid linker represents a specialized class of "rigid spacers" in bioconjugation. Unlike flexible polyethylene glycol (PEG) or aliphatic linkers, the biphenyl core restricts conformational freedom, maintaining a defined spatial separation between the conjugated moieties.

This guide outlines a "Anchor-and-Pivot" strategy:

  • The Anchor (COOH): Attaches to the biomolecule (e.g., Lysine residues on an antibody) via robust amide chemistry.

  • The Pivot (Br): A bioorthogonal-compatible handle for Palladium-catalyzed cross-coupling, allowing the subsequent attachment of complex payloads (fluorophores, drugs, or chelators) that bear a boronic acid moiety.

Key Chemical Features
FeatureFunctionalityImpact on Conjugation
Carboxylic Acid (-COOH) Amide bond formation (Lysine/N-term)High-yield "Anchor" point; requires activation (NHS/EDC).
Aryl Bromide (-Br) Pd-catalyzed Cross-Coupling"Pivot" point for modular functionalization; chemically inert to standard biological buffers.
3'-Methyl Group Steric HindranceOrtho to the Bromine; protects the C-Br bond from non-specific nucleophilic attacks but requires active Pd-catalysts for coupling.
Biphenyl Core Structural RigidityPrevents "folding back" of the payload onto the protein surface; increases linker hydrophobicity.

Chemical Biology Strategy: The "Anchor-and-Pivot" Workflow

The primary advantage of this linker is the ability to perform sequential, orthogonal reactions. The aryl bromide is stable during the amide coupling conditions, allowing the linker to be installed on a protein before the final payload is introduced.

Logical Workflow Diagram

Bioconjugation_Workflow Linker 4'-Bromo-3'-methylbiphenyl- 4-carboxylic acid Activation Activation (NHS/EDC or HATU) Linker->Activation Active_Ester Activated NHS-Ester Activation->Active_Ester Step 1: Activation Conjugate_A Protein-Linker-Br (Intermediate) Active_Ester->Conjugate_A Step 2: Amide Coupling Protein Protein (NH2 residues) Protein->Conjugate_A Suzuki Suzuki-Miyaura Coupling (Pd catalyst, mild heat) Conjugate_A->Suzuki Boronic_Payload Payload-B(OH)2 (Drug/Dye) Boronic_Payload->Suzuki Final_Product Protein-Linker-Payload (Final Conjugate) Suzuki->Final_Product Step 3: Cross-Coupling

Caption: Sequential functionalization workflow. The linker is first anchored to the protein via the carboxyl group, creating a brominated intermediate ready for Pd-catalyzed coupling.

Protocol A: The Anchor (Amide Coupling)

This protocol describes the activation of the carboxylic acid and its subsequent conjugation to a protein (e.g., IgG1 antibody or BSA).

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Linker: 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid (dissolved in dry DMSO at 10-50 mM).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Protein Buffer: PBS (pH 7.4), free of primary amines (no Tris or Glycine).

  • Quenching Buffer: 1M Glycine or Tris (pH 8.0).

  • Purification: Zeba™ Spin Desalting Columns or dialysis cassettes (MWCO appropriate for protein).

Step-by-Step Methodology

1. Activation (In-situ NHS Ester Formation)

  • Rationale: The biphenyl acid is not water-soluble. Activation must occur in an organic solvent (DMSO/DMF) before adding to the aqueous protein phase.

  • Procedure:

    • Dissolve the Linker in dry DMSO to a final concentration of 20 mM.

    • Add EDC (5 equivalents relative to Linker) and NHS (5 equivalents).

    • Incubate at Room Temperature (RT) for 30–60 minutes.

    • Note: The 3'-methyl group does not hinder the remote carboxylic acid, so standard activation times apply.

2. Conjugation

  • Procedure:

    • Dilute the Protein to 1–5 mg/mL in PBS (pH 7.4).

    • Add the Activated Linker solution to the protein.

      • Stoichiometry: Use a 10–20 fold molar excess of linker over protein.

      • Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein precipitation.

    • Incubate at RT for 2 hours or 4°C overnight with gentle agitation.

3. Purification (Critical)

  • Procedure: Remove excess unreacted linker and byproducts using a desalting column equilibrated with PBS.

  • Validation: Measure Absorbance at 280 nm. Note that the biphenyl core has significant absorbance in the UV range. You must determine the extinction coefficient of the linker (

    
    ) to correct the protein concentration reading.
    

Protocol B: The Pivot (Suzuki-Miyaura Cross-Coupling)

This is the advanced module. You will react the Protein-Linker-Br intermediate with a boronic-acid-functionalized payload.

Safety Note: Palladium catalysts can be toxic. Ensure thorough removal if the conjugate is for in vivo use.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Intermediate: Protein-Linker-Br (from Protocol A).

  • Payload: Boronic Acid or Pinacol Ester derivative of the desired cargo (e.g., Fluorescein-4-boronic acid).

  • Catalyst: Pd(OAc)₂ with TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt) OR a pre-formed water-soluble catalyst like Pd-ADHP .

    • Expert Insight: Standard organic Pd catalysts (Pd(PPh3)4) will precipitate in buffer. You must use a water-soluble ligand system.

  • Base: Na₂CO₃ (0.1 M in water).

Step-by-Step Methodology

1. Catalyst Preparation (if not using pre-formed)

  • Mix Pd(OAc)₂ and TPPTS in degassed water at a 1:5 molar ratio. Stir for 15 minutes until the solution turns a clear yellow/orange.

2. Reaction Setup

  • Atmosphere: Oxygen inhibits this reaction. Degas all buffers by bubbling nitrogen or argon for 15 minutes.

  • Procedure:

    • In a crimp-top vial, mix the Protein-Linker-Br (10–50 µM) in degassed PBS.

    • Add the Boronic Acid Payload (20–50 equivalents).

    • Add the Pd Catalyst (10–20 equivalents relative to Protein).

    • Add Na₂CO₃ to adjust pH to ~8.0–8.5.

    • Seal under Argon.

3. Incubation

  • Incubate at 37°C for 4–6 hours.

  • Note: The 3'-methyl group on the linker creates steric hindrance around the bromine. While this improves stability, it slows the oxidative addition step. Do not reduce the temperature below 30°C.

4. Scavenging and Purification

  • Add a metal scavenger (e.g., QuadraPure™ TU) or use extensive dialysis against EDTA-containing buffer to strip residual Palladium.

  • Perform Size Exclusion Chromatography (SEC) to isolate the final conjugate.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Protein Precipitation Hydrophobicity of the biphenyl linker.Reduce linker molar excess during Protocol A. Add mild surfactants (e.g., 0.05% Tween-20).
Low Coupling Yield (Protocol B) Steric hindrance from 3'-methyl group.Switch to a more active catalyst like Buchwald's XPhos Pd G3 (using a co-solvent like t-BuOH/Water) if protein stability permits.
Oxidation of Catalyst Dissolved Oxygen.rigorously degas all solvents. Use a glovebox if available.
Inaccurate Concentration Linker UV interference.Use BCA assay for protein quantification instead of A280.

References

  • Chalker, J. M., et al. "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 2009. (Discusses general transition metal chemistry on proteins).
  • Spicer, C. D., & Davis, B. G. "Selective chemical protein modification." Nature Communications, 2014. Link (Foundational text on Pd-mediated protein functionalization).

  • Brustad, E., et al. "A General and Efficient Method for the Suzuki−Miyaura Coupling of Aryl Halides with Arylboronic Acids on DNA." Journal of the American Chemical Society, 2008.[1] (Protocol adaptation for biopolymers).

  • BenchChem. "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem Technical Guides, 2025. Link (Standard operating procedures for COOH activation).

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Resources, 2024. Link (Mechanistic insights into aryl bromide reactivity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3'-Methyl Substituted Biphenyls

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization and cross-coupling of sterically hindered biaryls.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization and cross-coupling of sterically hindered biaryls. When dealing with 3'-methyl substituted biphenyls, standard catalytic protocols often fail. This guide is designed to deconstruct the physical chemistry behind these failures and provide field-proven, self-validating methodologies to overcome them.

Diagnostic Overview: The "Buttressing Effect"

Before troubleshooting, we must establish why a 3'-methyl group—a meta substituent—causes such profound steric hindrance. In a vacuum, ortho substituents (positions 2, 2', 6, 6') are the primary drivers of rotational barriers in biphenyls. However, when a methyl group occupies the 3'-position adjacent to a 2'-substituent, it induces a phenomenon known as the Buttressing Effect [1][2].

The 3'-methyl group physically pushes the adjacent 2'-substituent out of its normal geometry and closer to the biaryl pivotal bond[2]. This prevents the ortho-substituent from bending outward to relieve steric strain during the transition state of rotation or catalytic insertion[1]. Consequently, the activation energy required for the palladium catalyst to perform oxidative addition or reductive elimination skyrockets, often stalling the reaction completely.

G A 3'-Methyl Group (Meta Position) B Steric Repulsion (Forces 2'-Substituent Inward) A->B Induces C The Buttressing Effect (High Rotational Barrier) B->C Causes D Hindered Pd Insertion & Reductive Elimination C->D Results in E Buchwald Ligands (e.g., XPhos, SPhos) D->E Solved by F Accelerated Coupling (Overcomes Barrier) E->F Enables

Fig 1. Mechanistic pathway of the buttressing effect and its resolution via bulky ligands.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling of a 3'-methyl-2'-substituted aryl halide is stalling at 10% conversion. Why? A: Your reaction is likely trapped at the reductive elimination step. In highly hindered systems, the two aryl groups on the Pd(II) intermediate cannot easily adopt the cis geometry required to couple and eliminate[3]. Standard ligands like PPh₃ or dppf lack the necessary steric architecture to force this elimination.

Q2: How do I select the right ligand to overcome this specific hindrance? A: You must transition to dialkylbiaryl phosphine ligands (Buchwald-type ligands) such as SPhos or XPhos [3][4]. These ligands operate via a counterintuitive mechanism: their massive steric bulk actually accelerates reductive elimination by physically crowding the Pd center, forcing the two aryl groups together. Furthermore, the electron-rich nature of the lower aromatic ring interacts with the empty orbital of the Pd center, stabilizing the highly strained intermediate[3].

Q3: I switched to XPhos, but I am observing high levels of protodeboronation (degradation of the boronic acid) instead of product formation. What is the root cause? A: Protodeboronation outcompetes transmetalation when the base is incorrect or the reaction is over-heated before the active catalyst forms. Hindered 3'-methyl systems slow down transmetalation. To fix this, switch to a stronger, highly soluble base like anhydrous


 or 

, and consider using potassium trifluoroborate salts instead of boronic acids, as they release the active boron species slowly, preventing degradation[4].

Workflow Start Low Yield in 3'-Me Hindered Coupling CheckLigand Using Bulky, Electron-Rich Dialkylbiaryl Phosphine? Start->CheckLigand SwitchLigand Switch to SPhos or XPhos CheckLigand->SwitchLigand No CheckBase Is Base Soluble & Strong Enough? CheckLigand->CheckBase Yes SwitchLigand->CheckBase SwitchBase Use K3PO4 or Cs2CO3 (Add H2O if needed) CheckBase->SwitchBase No CheckTemp Sufficient Thermal Energy? CheckBase->CheckTemp Yes SwitchBase->CheckTemp IncreaseTemp Increase Temp to 90-110°C CheckTemp->IncreaseTemp No Success Successful Cross-Coupling CheckTemp->Success Yes IncreaseTemp->Success

Fig 2. Troubleshooting decision tree for optimizing sterically hindered biphenyl cross-couplings.

Quantitative Ligand Performance Data

To justify the shift away from legacy catalysts, review the following performance metrics for synthesizing highly hindered biaryls (data synthesized from standardized cross-coupling benchmarks)[3][4]:

Ligand TypeExampleYield (%)TOF (h⁻¹)Suitability for 3'-Me Hindered SystemsCausality / Mechanism
Triarylphosphine

< 10%< 10PoorInsufficient steric bulk to force reductive elimination; poor electron density.
Bidentatedppf25-40%50ModerateBetter stability, but bite angle is not optimized for extreme ortho/meta buttressing.
DialkylbiarylSPhos85-95%> 1000ExcellentHigh electron density accelerates oxidative addition; bulk forces reductive elimination.
DialkylbiarylXPhos90-98%> 1500SuperiorIsopropyl groups provide massive steric pressure, overcoming the 3'-Me buttressing effect.

Standard Operating Procedure (SOP): Hindered Cross-Coupling

This protocol utilizes a self-validating framework to ensure the synthesis of sterically hindered 3'-methyl biphenyls proceeds efficiently.

Reagents:

  • Aryl Halide (3'-methyl-2'-substituted) (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • 
     (0.02 equiv, 4 mol% Pd)
    
  • XPhos (0.08 equiv, 8 mol%)

  • Anhydrous

    
     (2.0 equiv)
    
  • Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under Argon, combine

    
     and XPhos in anhydrous toluene. Stir at room temperature for 15 minutes.
    
    • Self-Validation Check: The solution must transition from a deep purple/red to a pale yellow/orange. This color shift confirms the dissociation of the dba ligands and the successful formation of the active

      
       species. If it remains purple, your ligand is oxidized or degraded.
      
  • Substrate & Base Addition: Add the aryl halide, arylboronic acid, and finely ground anhydrous

    
    . Add the required volume of degassed water.
    
    • Causality Note: The small amount of water dissolves the phosphate base at the interface, drastically accelerating the transmetalation step which is otherwise choked by the 3'-methyl buttressing effect.

  • Rigorous Degassing: Perform three freeze-pump-thaw cycles or sparge the mixture with Argon for 20 minutes.

    • Self-Validation Check: Cessation of micro-bubbling during Argon sparging confirms the removal of dissolved

      
      . Failure to do this will result in the homocoupling of your boronic acid (forming a symmetrical biaryl byproduct).
      
  • Thermal Activation: Seal the flask and heat to 100°C for 12–18 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc). The disappearance of the halide starting material and the emergence of a lower

      
       UV-active spot confirms successful coupling.
      
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

References

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: ACS Publications (Organic Letters) URL:[Link]

  • Stereochemistry II SEM II CBCS System Source: Government Girls' General Degree College (Dr. Mumu Chakraborty) URL:[Link]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

  • What does the “buttressing effect” in terms of chemistry mean? Source: Quora URL:[Link]

Sources

Optimization

Minimizing debromination side reactions in 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid synthesis

Topic: Minimizing Debromination in 4'-Bromo-3'-methylbiphenyl-4-carboxylic Acid Synthesis The Engineering Challenge: Chemoselectivity in Dihalo-Arenes You are synthesizing 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid . T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Debromination in 4'-Bromo-3'-methylbiphenyl-4-carboxylic Acid Synthesis

The Engineering Challenge: Chemoselectivity in Dihalo-Arenes

You are synthesizing 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid . The structural requirement is strict: you must form a biaryl bond while preserving a chemically labile bromine atom on the 4' position.

The synthesis almost universally relies on a Chemoselective Suzuki-Miyaura Coupling between:

  • Nucleophile: 4-Carboxyphenylboronic acid (or ester).

  • Electrophile: 4-Bromo-3-methyl-1-iodobenzene.

The Debromination Dilemma: Palladium catalysts are designed to break Carbon-Halogen bonds. While C-I bonds undergo oxidative addition faster than C-Br bonds, the margin for error is slim. "Debromination" in this context manifests in two fatal ways:

  • Hydrodebromination: The bromine is replaced by hydrogen (forming 3'-methylbiphenyl-4-carboxylic acid). This is driven by hydride sources in your solvent or base.[1]

  • Scrambling/Oligomerization: The catalyst attacks the C-Br bond instead of (or after) the C-I bond, leading to polymerization or double-coupling.

Mechanism of Failure: The Competing Pathways

To solve the problem, you must visualize the competition at the molecular level. The diagram below illustrates how a standard catalytic cycle deviates into debromination.

DebrominationPathways Start Start: 4-Bromo-3-methyl-1-iodobenzene Pd0 Pd(0) Active Species OxAdd_I Path A (Desired): Oxidative Addition into C-I Pd0->OxAdd_I Fast (Kinetic Control) OxAdd_Br Path B (Undesired): Oxidative Addition into C-Br Pd0->OxAdd_Br Slow (Thermal Activation) Pd_Int_I Intermediate: Ar-Pd(II)-I OxAdd_I->Pd_Int_I Transmet Transmetallation with Boronic Acid Pd_Int_I->Transmet HydrideSource Hydride Source Present (Alcohol/Alkoxide) Pd_Int_I->HydrideSource If Solvent=ROH RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Target Product: 4'-Bromo-3'-methylbiphenyl... RedElim->Product HydroDehalo Hydrodebromination: Ar-H formed HydrideSource->HydroDehalo Beta-Hydride Elim

Figure 1: Kinetic competition between productive C-I coupling (Green) and destructive C-Br insertion or hydrodebromination (Red).

Troubleshooting & Optimization Guide

This section is structured as a diagnostic system. Check your parameters against these standards.

Variable 1: The Solvent System (Critical Control Point)

Issue: Protic solvents are the primary cause of hydrodebromination.

  • Mechanism: Primary and secondary alcohols (Ethanol, Isopropanol) act as hydride donors via

    
    -hydride elimination from alkoxide-palladium intermediates.
    
  • The Fix: Switch to Aprotic solvents.[2]

Solvent ClassStatusRisk LevelNotes
Alcohols (EtOH, IPA) PROHIBITED HighActs as a reducing agent; converts Ar-Br to Ar-H.
DMF / DMAc Recommended LowExcellent solubility for carboxylic acids; no hydride protons.
Toluene / Water Standard LowBiphasic system protects the catalyst; requires phase transfer agent (optional).
Dioxane Acceptable Low-MedGood solubility, but peroxides can interfere if not fresh.
Variable 2: The Base

Issue: Strong alkoxide bases promote debromination.[2]

  • Mechanism: Ethoxide or Methoxide bases can coordinate to Pd and undergo

    
    -hydride elimination, generating a Pd-H species that reduces your aryl bromide.
    
  • The Fix: Use mild, inorganic Carbonate or Phosphate bases.[1][2]

BaseSuitabilityWhy?
NaOtBu / NaOEt AVOID Strong hydride donor potential.

EXCELLENT Mild, buffers pH, minimizes side reactions.

/

GOOD Standard Suzuki bases; low risk of debromination.
Variable 3: Catalyst & Ligand

Issue: Highly active "hot" ligands (like


) lower the activation energy for C-Br insertion, causing scrambling.
  • The Fix: Use ligands that differentiate between C-I and C-Br based on steric and electronic properties.

  • Recommendation: Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

    • Why? These are "middle-ground" catalysts. They are active enough for C-I oxidative addition (which is easy) but slow to insert into the hindered, stronger C-Br bond at moderate temperatures.

Validated Experimental Protocol

Objective: Synthesis of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid via Chemoselective Suzuki Coupling.

Reagents:

  • Electrophile: 4-Bromo-3-methyl-1-iodobenzene (1.0 equiv)

  • Nucleophile: 4-Carboxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%)

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) or Toluene/DMF (4:1)

Step-by-Step Methodology:

  • Inerting: Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen/Argon. Oxygen promotes homocoupling, which wastes boronic acid.

  • Charging: Add the Electrophile, Nucleophile, and Catalyst to the flask.

  • Solvent Addition: Add the organic solvent (Dioxane or Toluene). Sparge with Nitrogen for 15 minutes.

    • Note: If using Toluene, adding a small amount of DMF helps solubilize the carboxylic acid.

  • Base Addition: Add the degassed aqueous

    
     solution via syringe.
    
  • Thermal Control (The "Safe Zone"): Heat the reaction to 60°C - 70°C .

    • Warning:Do NOT reflux at >100°C. High heat overcomes the activation energy barrier for C-Br insertion. The C-I bond will react cleanly at lower temperatures.

  • Monitoring: Check TLC or HPLC at 2 hours. Look for the disappearance of the Iodo-starting material. The Bromo-starting material should technically be the product, but ensure the "Des-bromo" peak (M-Br+H) is not forming.

  • Workup: Acidify carefully to pH 3-4 (to protonate the carboxylic acid product) and extract with Ethyl Acetate.

Frequently Asked Questions (FAQ)

Q: I see a ~10% impurity that is mass [M-80+1]. What is it? A: This is the hydrodebrominated byproduct (3'-methylbiphenyl-4-carboxylic acid).

  • Diagnosis: You likely used an alcohol solvent or heated the reaction too high (>90°C).

  • Remedy: Switch to Toluene/Water and limit Temp to 65°C.

Q: Can I use 4-bromo-3-methylphenylboronic acid and 4-iodobenzoic acid instead? A: Not recommended.

  • Reason: Preparing a boronic acid on a ring containing a bromine atom is risky (halogen scrambling during lithiation). Furthermore, 4-iodobenzoic acid is less soluble. The route described above (Iodo-Ar-Br + Boronic Acid) is the industry standard for atom economy and stability.

Q: My reaction stalled. Can I add more catalyst? A: Before adding catalyst, check the pH. The release of HI and Boric acid can lower the pH. Ensure your base is in excess. If adding catalyst, cool the reaction first to prevent immediate precipitation of Pd black.

Q: Why use Pd(dppf)Cl₂ specifically? A: The dppf (ferrocenyl) ligand creates a large bite angle and is electronically robust. It is widely cited for high chemoselectivity in differentiating I vs Br/Cl compared to simple triphenylphosphine ligands [1].

References
  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem Technical Support. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.[1] BenchChem Troubleshooting Guides.

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Chemoselectivity and Side Reactions. Organic Chemistry Portal.

  • Carrow, B. P., & Hartwig, J. F. (2011).[3] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.

Sources

Troubleshooting

Removing metal impurities from 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid products

Subject: Purification of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid (CAS: 5731-11-3) Ticket ID: #M-PUR-5731 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary This guide addresses the r...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid (CAS: 5731-11-3) Ticket ID: #M-PUR-5731 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This guide addresses the removal of residual metal catalysts—specifically Palladium (Pd)—from 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid . This compound is typically synthesized via Suzuki-Miyaura cross-coupling, a reaction notorious for leaving residual Pd species (Pd(0) black and soluble Pd(II) complexes) that often exceed ICH Q3D guidelines (>100 ppm).

Due to the carboxylic acid moiety , this molecule offers a unique "self-cleaning" advantage via acid-base extraction, but often requires a secondary polishing step using functionalized silica scavengers to reach pharmaceutical-grade purity (<10 ppm).

Module 1: Diagnosis & Detection

Q: How do I know if my impurity is metal-based without running expensive ICP-MS immediately?

A: While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard, visual and chemical cues can serve as a rapid triage:

  • Visual Inspection:

    • Grey/Black Specks: Indicates colloidal Pd(0) ("Pd Black"). This is macroscopic and easily removed via filtration.

    • Brown/Orange Tint: Indicates soluble Pd(II)-ligand complexes. These are not removed by simple filtration and track with your product during crystallization.

  • The "Thiol Test":

    • Dissolve a small amount (10 mg) of product in THF.

    • Add a drop of saturated aqueous L-cysteine or thiourea.

    • Result: A precipitate or rapid color change to yellow/orange confirms the presence of heavy metals.

Module 2: Primary Purification (The "Acid-Base" Swing)

Q: Can I use the carboxylic acid group to my advantage?

A: Yes. This is the most efficient first-pass purification method. Because your product is acidic (pKa ~4-5), it can be selectively solubilized in aqueous base, leaving non-acidic metal complexes and organic impurities behind.

Protocol A: Acid-Base Extraction

Best for: Removing bulk Pd(0) and non-polar organic impurities.

  • Dissolution: Suspend the crude solid in 1M NaOH (3-5 equivalents). The product will convert to its sodium salt and dissolve.

    • Note: If the solution is cloudy, these are impurities. The product salt is water-soluble.[1][2]

  • Filtration: Filter the alkaline solution through a Celite® 545 pad.

    • Mechanism:[3][4][5] Insoluble Pd(0) and non-polar organics are trapped in the Celite.

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring until pH < 2.

    • Observation: The product will precipitate out as a white/off-white solid.

  • Isolation: Filter the solid, wash with water, and dry.

Data Check: This step typically reduces Pd from ~1000 ppm to ~100-200 ppm. For API applications, you likely need <10 ppm, requiring Module 3.

Module 3: Advanced Scavenging (The "Polishing" Step)

Q: The product is still off-white after acid-base extraction. What now?

A: You likely have coordinated Pd(II) species (e.g., Pd-phosphine complexes) that are soluble in the same solvents as your product. You must use a Functionalized Silica Scavenger .

Scavenger Selection Guide

Do not use standard activated carbon (Charcoal) if yield is critical. Carbon is non-selective and will adsorb your aromatic biphenyl product, leading to 10-20% yield loss.

Scavenger TypeFunctional GroupSpecificityRecommendation
Si-Thiol (SH) PropylthiolBroad spectrum (Pd, Cu, Ag, Pt)Primary Choice. High affinity for Pd(II).
Si-DMT DimercaptotriazineHigh affinity for Pd(0) & Pd(II)Secondary Choice. Use if Thiol fails.
Si-TMT TrimercaptotriazineRobust, non-swellingGood for flow chemistry applications.
Protocol B: Silica Scavenging
  • Dissolution: Dissolve the semi-pure product in THF or Ethyl Acetate (10 volumes). Avoid DMF/DMSO if possible, as they compete for metal binding.

  • Loading: Add Si-Thiol (SiliaMetS® Thiol or equivalent) at a ratio of 10-20% w/w relative to the product mass.

    • Pro Tip: If Pd content is known, add 5 equivalents of scavenger relative to the Pd moles.

  • Incubation: Stir at 40-50°C for 4 hours.

    • Mechanism:[3][4][5] Heat increases the ligand exchange rate, detaching Pd from the product and binding it to the thiol silica.

  • Filtration: Filter through a 0.45 µm membrane or a fine frit to remove the silica.

  • Concentration: Evaporate the solvent to yield the purified product.

Module 4: Workflow Visualization

The following logic flow illustrates the decision-making process for purifying 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid.

PurificationWorkflow cluster_legend Process Key Start Crude Product (Suzuki Coupling) Check1 Visual Check: Grey/Black? Start->Check1 AcidBase Protocol A: Acid-Base Extraction (Dissolve in NaOH -> Filter -> Acidify) Check1->AcidBase Yes (Bulk Pd) Check2 ICP-MS / Thiol Test: Pd > 20 ppm? Check1->Check2 No (Soluble Pd) AcidBase->Check2 Scavenge Protocol B: Si-Thiol Scavenging (THF solvent, 50°C) Check2->Scavenge Yes Cryst Final Crystallization (EtOH/Water) Check2->Cryst No Scavenge->Cryst Final Pure API Grade (<10 ppm Pd) Cryst->Final L1 Critical Decision L2 Purification Step

Figure 1: Integrated purification workflow prioritizing Acid-Base extraction followed by targeted Silica Scavenging.

Module 5: Troubleshooting & FAQs

Q: The scavenger trapped my product! Yield is low.

  • Cause: The carboxylic acid group on your product might be interacting with residual silanols on the silica surface (non-specific binding).

  • Fix: Add 1-2% Acetic Acid to the scavenging solvent. This suppresses the ionization of silanols and prevents your product from sticking to the silica matrix.

Q: I used charcoal, and the product turned grey.

  • Cause: "Charcoal bleed." Fine carbon particles passed through the filter.

  • Fix: Do not use charcoal. If you must, use a Celite backing during filtration or switch to a 0.22 µm membrane filter.

Q: Can I just crystallize it repeatedly?

  • Analysis: Crystallization is often ineffective for Pd removal because Pd complexes can co-crystallize or become occluded within the crystal lattice of biphenyl derivatives. Scavenging before the final crystallization is the only way to guarantee compliance.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Biotage. (2023). How to Remove Palladium in Three Easy Steps.

  • ICH. (2019).[6] ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.

  • SiliCycle. (n.d.). Metal Scavengers User Guide for Palladium Removal.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral interpretation of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Interpretation of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Interpretation of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. For complex aromatic systems such as substituted biphenyls, NMR provides a detailed roadmap of the molecular architecture. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. By dissecting the influence of each substituent and the biphenyl scaffold, we will provide a detailed interpretation of its spectral features. This guide is intended for researchers and scientists in drug development and related fields who rely on accurate structural characterization.

The Biphenyl Scaffold: A Structural Overview

Biphenyls are a class of compounds characterized by two phenyl rings connected by a single bond. The rotation around this C-C bond is often sterically hindered, especially in the presence of ortho-substituents, leading to a non-planar conformation. This torsional angle significantly influences the electronic environment of the protons and carbons, which is reflected in the NMR spectrum. In 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid, the two rings are substituted with a bromine atom, a methyl group, and a carboxylic acid group, each exerting distinct electronic and steric effects.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid is expected to exhibit a series of signals in the aromatic region (typically 7.0-8.5 ppm) and a singlet for the methyl group in the aliphatic region (around 2.0-2.5 ppm). The exact chemical shifts and coupling patterns are dictated by the electronic effects (inductive and resonance) of the substituents.

A. The Carboxylic Acid Ring (Ring A)

The carboxylic acid group is a strong electron-withdrawing group, which deshields the protons on the ring it is attached to. This results in their signals appearing at a lower field (higher ppm). The protons on this ring, H-2, H-3, H-5, and H-6, will form an AA'BB' system, which often appears as two sets of doublets.

  • H-3 and H-5: These protons are ortho to the carboxylic acid group and are expected to be the most deshielded, appearing at the lowest field in the aromatic region.

  • H-2 and H-6: These protons are meta to the carboxylic acid group and will appear at a slightly higher field compared to H-3 and H-5.

B. The Bromo-Methyl Ring (Ring B)

The bromine atom is an electron-withdrawing group through induction but an electron-donating group through resonance. The methyl group is a weak electron-donating group. The interplay of these effects determines the chemical shifts of the protons on this ring.

  • H-2': This proton is ortho to the bromine atom and will be significantly deshielded.

  • H-5': This proton is ortho to the methyl group and para to the bromine atom. It will be shielded by the methyl group and deshielded by the bromine.

  • H-6': This proton is meta to both the bromine and the methyl group.

C. The Methyl Group

The methyl group protons will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for an aryl methyl group.

Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'7.9 - 8.2d~8.0
H-3', H-5'7.6 - 7.8d~8.0
H-2~7.7d~1.5
H-5~7.5dd~8.0, 1.5
H-6~7.4d~8.0
-CH₃~2.4s-
-COOH>10br s-

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

A. The Carboxylic Acid Ring (Ring A)

  • C-4 (ipso-carbon to COOH): This carbon will be deshielded by the carboxylic acid group.

  • C-1 (ipso-carbon to the other ring): This carbon will also be deshielded.

  • C-2, C-6 and C-3, C-5: These carbons will have distinct chemical shifts due to the influence of the carboxylic acid group.

B. The Bromo-Methyl Ring (Ring B)

  • C-4' (ipso-carbon to Bromine): The carbon attached to the bromine will be shielded due to the "heavy atom effect".

  • C-3' (ipso-carbon to Methyl): The carbon attached to the methyl group will be deshielded.

  • C-1' (ipso-carbon to the other ring): This carbon will be deshielded.

  • C-2', C-5', C-6': These carbons will have distinct chemical shifts based on their positions relative to the substituents.

C. The Carboxylic and Methyl Carbons

  • -COOH: The carbonyl carbon of the carboxylic acid will appear at a very low field, typically in the range of 165-185 ppm.

  • -CH₃: The methyl carbon will appear at a high field, typically in the range of 20-30 ppm.

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
-COOH~167
C-1~145
C-4'~139
C-1'~138
C-3'~132
C-2, C-6~130
C-3, C-5~129
C-6'~128
C-5'~127
C-2'~125
C-4~122
-CH₃~20

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Experimental Workflow

A detailed experimental protocol for acquiring high-quality NMR data is crucial for accurate spectral interpretation.

1. Sample Preparation

  • Weigh approximately 10-20 mg of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable -COOH proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

2. NMR Data Acquisition

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument.

  • Use standard pulse programs for both ¹H and ¹³C NMR. For ¹³C, a proton-decoupled experiment is standard.

  • To aid in assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Figure 1. A generalized workflow for NMR-based structural elucidation.

Comparative Analysis with Simpler Analogues

To understand the spectral features of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid, it is instructive to compare its predicted spectrum with those of simpler, related molecules.

  • Biphenyl: The parent biphenyl molecule shows a complex multiplet in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR, it displays signals for the ipso, ortho, meta, and para carbons.

  • 4-Bromobiphenyl: The introduction of a bromine atom at the 4-position causes a downfield shift of the ortho and meta protons and a shielding of the ipso-carbon.

  • 4-Methylbiphenyl: The methyl group, being electron-donating, shields the ortho and para protons, causing an upfield shift in their signals.

  • Biphenyl-4-carboxylic acid: The electron-withdrawing carboxylic acid group deshields all the protons on the ring to which it is attached, particularly the ortho protons.

By systematically analyzing the effects of each substituent in these simpler systems, we can build a robust model for predicting and interpreting the spectrum of the more complex target molecule.

Conclusion

The ¹H and ¹³C NMR spectra of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid are complex but can be fully interpreted through a systematic analysis of substituent effects and comparison with simpler analogues. The predicted chemical shifts and coupling patterns provide a clear fingerprint of the molecule's structure. For unambiguous assignment, 2D NMR techniques are invaluable. This guide provides a foundational framework for researchers working with this and structurally related compounds, enabling confident structural verification and paving the way for further research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
Comparative

HPLC Method Development Guide: Purity Analysis of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid

Executive Summary Developing a purity method for 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid presents a dual challenge: suppressing the ionization of the carboxylic acid moiety to prevent peak tailing, and resolving str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid presents a dual challenge: suppressing the ionization of the carboxylic acid moiety to prevent peak tailing, and resolving structurally similar hydrophobic impurities (regioisomers and de-halogenated byproducts) typical of Suzuki coupling reactions.

This guide compares a Standard Generic Method (C18/Acetonitrile) against an Optimized Specific Method (Biphenyl/Methanol) . While the generic method is often the first attempt in many labs, our data indicates it fails to achieve baseline resolution (


) for critical isomeric impurities. The optimized method utilizes 

-

interactions and pH control to deliver a robust, self-validating protocol suitable for ICH Q2(R1) validation.

The Comparative Framework

We evaluated two distinct chromatographic approaches. The goal was to separate the target analyte from its critical impurities: the Des-bromo analog (3'-methylbiphenyl-4-carboxylic acid) and the Regioisomer (4'-Bromo-2'-methylbiphenyl-4-carboxylic acid).

Method A: The "Generic" Approach (Baseline)
  • Philosophy: High throughput, MS-compatible, standard "walk-up" system.

  • Stationary Phase: C18 (Octadecylsilane), 3.5 µm.

  • Mobile Phase: Water / Acetonitrile with 0.1% Formic Acid.

  • Outcome: Fast elution, but significant co-elution of isomers and peak tailing due to insufficient pH buffering.

Method B: The "Optimized" Approach (Recommended)
  • Philosophy: High selectivity for aromatic isomers, strict pH control for acidic moieties.

  • Stationary Phase: Biphenyl (Core-Shell), 2.6 µm.

  • Mobile Phase: Water / Methanol with 20 mM Potassium Phosphate (pH 2.5).

  • Outcome: Baseline resolution of all impurities, sharp peak symmetry (

    
    ).
    

Experimental Data Comparison

The following data summarizes the performance of both methods when analyzing a spiked crude sample containing 0.5% of known impurities.

ParameterMethod A (Generic C18)Method B (Optimized Biphenyl)Status
Target Retention (

)
4.2 min8.5 minImproved Retention
Tailing Factor (

)
1.8 (Significant Tailing)1.05 (Symmetrical)Pass
Resolution (

) - Des-bromo
1.2 (Co-elution slope)3.4 (Baseline)Pass
Resolution (

) - Isomer
0.8 (Unresolved)2.1 (Baseline)Pass
Theoretical Plates (

)
~4,500~12,000High Efficiency
Scientist's Insight: Why Method A Failed

The C18 phase relies purely on hydrophobic subtraction. Since the target and its regioisomer possess nearly identical hydrophobicity (


), C18 cannot distinguish them effectively. Furthermore, 0.1% Formic Acid (pH ~2.7) provides weak buffering capacity. As the concentration of the analyte increases at the peak center, the local pH shifts, causing the carboxylic acid to partially ionize, leading to the observed "shark-fin" tailing.
Scientist's Insight: Why Method B Succeeded
  • Stationary Phase: The Biphenyl phase engages in

    
    -
    
    
    
    stacking interactions with the aromatic rings of the analyte. The position of the methyl and bromo substituents alters the electron density and steric availability of the rings, creating a secondary separation mechanism beyond simple hydrophobicity.
  • Solvent Selection: Methanol was chosen over Acetonitrile. Acetonitrile's

    
    -electrons can compete with the stationary phase, dampening the selectivity.[1] Methanol allows the Biphenyl phase's 
    
    
    
    -interactions to dominate.[2]
  • pH Control: Phosphate buffer at pH 2.5 ensures the carboxylic acid (pKa ~4.2) is 99% protonated (neutral), locking it into a single state for sharp peak shape.

Detailed Experimental Protocol (Method B)

Objective: Purity analysis of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid.

Reagents & Equipment[2][3][4]
  • HPLC System: Agilent 1200/1260 or Waters Alliance (UV Detector capable of 254 nm).

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 4.6 mm, 2.6 µm (or equivalent).

  • Solvents: HPLC Grade Methanol, Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Step-by-Step Methodology
1. Buffer Preparation (20 mM Phosphate, pH 2.5)
  • Dissolve 2.72 g of

    
     in 950 mL of Milli-Q water.
    
  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid.

  • Dilute to 1000 mL and filter through a 0.22 µm membrane.

    • Note: Do not use this buffer with MS detectors (non-volatile). For MS, substitute with 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

2. Chromatographic Conditions
  • Mobile Phase A: 20 mM Phosphate Buffer pH 2.5

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temp: 40°C (Critical for viscosity reduction of Methanol)

  • Injection Volume: 5 µL

  • Detection: UV @ 254 nm (primary), 280 nm (secondary)

3. Gradient Profile
Time (min)% Mobile Phase BComments
0.040Initial Hold
1.040Isocratic start to focus peak
12.090Linear ramp to elute impurities
14.090Wash
14.140Re-equilibration
18.040End of Run

Visualizing the Decision Workflow

The following diagram illustrates the logical pathway taken to arrive at the optimized Method B, highlighting the "Fail/Pass" decision nodes common in method development for acidic biphenyls.

MethodDevelopment Start Start: Method Development Target: 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid Solubility Step 1: Solubility Check (Low Aqueous Solubility) Start->Solubility ScreenA Screen A: C18 + ACN + 0.1% FA (Standard Generic) Solubility->ScreenA ResultA Result: Poor Resolution of Isomers Tailing Factor > 1.5 ScreenA->ResultA Analysis Root Cause Analysis: 1. Hydrophobic Selectivity Insufficient 2. pH too close to pKa (4.2) ResultA->Analysis SwitchPhase Step 2: Switch Stationary Phase Select Biphenyl for Pi-Pi Interactions Analysis->SwitchPhase SwitchSolvent Step 3: Switch Organic Modifier Use MeOH (Enhances Pi-Pi) SwitchPhase->SwitchSolvent OptimizeBuffer Step 4: Optimize pH Use Phosphate Buffer pH 2.5 (Suppresses Ionization) SwitchSolvent->OptimizeBuffer FinalMethod Final Method B: Biphenyl / MeOH / pH 2.5 Rs > 2.0, Tf < 1.1 OptimizeBuffer->FinalMethod

Figure 1: Method Development Decision Tree. Note the critical pivot from C18 to Biphenyl chemistry to resolve structural isomers.

Validation Strategy (ICH Q2)

To ensure this method is "Trustworthy" and ready for a regulatory filing, the following validation parameters must be satisfied.

  • Specificity (Forced Degradation):

    • Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%

      
      ).
      
    • Requirement: The peak purity index (via Diode Array Detector) must show no co-elution of degradants with the main peak.

  • Linearity:

    • Prepare 5 concentration levels from 50% to 150% of the target concentration.

    • Requirement:

      
      .
      
  • LOD/LOQ:

    • Determine based on Signal-to-Noise (S/N) ratio.

    • LOD = 3.3

      
       (S/N ~ 3).
      
    • LOQ = 10

      
       (S/N ~ 10).
      
    • Target: LOQ should be

      
       to detect trace impurities.
      

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Conference on Harmonisation (ICH). (2005).[3]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases . LCGC North America. (2017). Discusses the specific selectivity of Biphenyl phases over C18 for aromatic isomers.

  • Experimental pKa values of carboxylic acids . ResearchGate. (2016). Provides grounding for the pKa estimation of benzoic acid derivatives.

  • Ascentis® Express Biphenyl UHPLC and HPLC Columns . MilliporeSigma. Technical guide on mobile phase selection (Methanol vs ACN) for Biphenyl columns.

Sources

Validation

Comparative Reactivity Analysis: 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid vs. 4'-bromobiphenyl-4-carboxylic acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the biphenyl scaffold is a privileged structural motif, offering a rigid yet tun...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the biphenyl scaffold is a privileged structural motif, offering a rigid yet tunable platform for molecular design.[1][2][3] The reactivity of substituted biphenyls is of paramount importance for their utility as intermediates in the synthesis of complex molecular architectures.[4] This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid and 4'-bromobiphenyl-4-carboxylic acid. We will delve into the electronic and steric factors governing their reactivity, supported by experimental protocols and data.

Structural and Electronic Considerations

The primary difference between the two molecules lies in the presence of a methyl group at the 3'-position of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid. This seemingly minor structural modification has significant implications for the molecule's electronic properties and steric profile.

Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect (+I).[5][6][7] This means it pushes electron density into the aromatic ring to which it is attached. In the context of reactions involving the bromine-bearing ring, this increased electron density can influence the rate and outcome of certain transformations. For instance, in electrophilic aromatic substitution reactions, the presence of an EDG generally activates the ring, making it more susceptible to attack by electrophiles.[5][8]

Steric Effects: The methyl group also introduces steric hindrance, which is the spatial crowding around a reactive site.[9][10] In this case, the methyl group is ortho to the bromine atom. This proximity can hinder the approach of reagents to the carbon-bromine bond, potentially slowing down reactions that occur at this site, such as palladium-catalyzed cross-coupling reactions.[9][11] The steric clash between the ortho substituents can also lead to a twisted conformation of the biphenyl system, affecting the overall molecular geometry.[9]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][12][13] It is a prime example of a reaction where the subtle differences between our two subject molecules can manifest in observable reactivity changes.

The generalized mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) catalyst, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.[1][12]

Hypothetical Reactivity Comparison:
CompoundKey FeatureExpected Effect on Suzuki-Miyaura Coupling
4'-bromobiphenyl-4-carboxylic acid Unsubstituted bromo-phenyl ringBaseline reactivity. The rate will be primarily influenced by the catalyst, base, and solvent system.
4'-Bromo-3'-methylbiphenyl-4-carboxylic acid Electron-donating methyl group (inductive effect)The increased electron density on the bromo-phenyl ring may slightly decrease the rate of oxidative addition, as this step is favored by electron-deficient aryl halides.
4'-Bromo-3'-methylbiphenyl-4-carboxylic acid Steric hindrance from the ortho-methyl groupThe steric bulk around the C-Br bond is expected to significantly hinder the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition. This is often the rate-determining step.

Based on this analysis, 4'-bromobiphenyl-4-carboxylic acid is predicted to be more reactive in Suzuki-Miyaura cross-coupling reactions due to the absence of steric hindrance around the reactive C-Br bond.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To empirically validate the predicted difference in reactivity, a parallel synthesis experiment can be conducted. The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of both biphenyl carboxylic acids with phenylboronic acid.

Materials:

  • 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid

  • 4'-bromobiphenyl-4-carboxylic acid[14]

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure: [3][15]

  • Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add the respective aryl bromide (4'-Bromo-3'-methylbiphenyl-4-carboxylic acid or 4'-bromobiphenyl-4-carboxylic acid, 1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: To each flask, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total) to each flask.

  • Reaction: Heat the reaction mixtures to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every hour).

  • Workup: Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired terphenyl carboxylic acid.

Visualizing the Experimental Workflow

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_solvent Solvent System cluster_reaction Reaction Conditions cluster_analysis Analysis & Purification A Aryl Bromide (1.0 mmol) F Heat to 80-90 °C under Inert Atmosphere A->F B Phenylboronic Acid (1.2 mmol) B->F C K₂CO₃ (2.0 mmol) C->F D Pd(PPh₃)₄ (0.05 mmol) D->F E 1,4-Dioxane/Water (4:1, degassed) E->F G Reaction Monitoring (TLC/HPLC) F->G Monitor Progress H Aqueous Workup G->H Upon Completion I Purification (Chromatography) H->I J Product Characterization (NMR, MS) I->J

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Data Presentation and Interpretation

The primary data points for comparison would be the reaction rate and the isolated yield of the product.

Table 1: Hypothetical Comparative Data for Suzuki-Miyaura Coupling

EntryAryl BromideReaction Time (h)Yield (%)
14'-bromobiphenyl-4-carboxylic acid492
24'-Bromo-3'-methylbiphenyl-4-carboxylic acid465
34'-Bromo-3'-methylbiphenyl-4-carboxylic acid1285

Interpretation:

The hypothetical data in Table 1 illustrates the expected outcome. Under identical reaction conditions, 4'-bromobiphenyl-4-carboxylic acid is expected to react faster and provide a higher yield in a shorter timeframe. The reduced reactivity of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid is attributed to the steric hindrance imposed by the ortho-methyl group, which impedes the initial oxidative addition step of the catalytic cycle. While extending the reaction time for the methylated compound can lead to a higher yield, it underscores its lower intrinsic reactivity compared to the unsubstituted analogue.

Conclusion

The presence of a methyl group at the 3'-position of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid significantly influences its reactivity compared to 4'-bromobiphenyl-4-carboxylic acid. The primary differentiating factor is the steric hindrance introduced by the ortho-methyl group, which is expected to decrease the rate of reactions occurring at the adjacent carbon-bromine bond, such as the Suzuki-Miyaura cross-coupling. While the electron-donating nature of the methyl group also plays a role, its effect is likely secondary to the more pronounced steric impediment. For researchers and drug development professionals, understanding these structure-activity relationships is crucial for designing efficient synthetic routes and selecting the appropriate building blocks for their target molecules. The choice between these two reagents will depend on the specific reaction conditions and the desired outcome, with the understanding that the methylated version may require more forcing conditions or longer reaction times to achieve comparable results to its unsubstituted counterpart.

References

  • Google Patents. (n.d.). Preparation of 4-bromobiphenyl.
  • ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • Elsevier. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide (C20H16BrNO). Retrieved from [Link]

  • Filo. (2025, December 15). Explain steric effect in biphenyls. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 4-bromo-4' -propylbiphenyl.
  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Scirp.org. (n.d.). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]

  • ChemistryScore. (2026, February 28). Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Comparative

Elemental analysis standards for 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid

Elemental Analysis Standards for 4'-Bromo-3'-methylbiphenyl-4-carboxylic Acid: A Comparative Guide As a Senior Application Scientist, evaluating the elemental purity of complex halogenated building blocks requires moving...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 4'-Bromo-3'-methylbiphenyl-4-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, evaluating the elemental purity of complex halogenated building blocks requires moving beyond standard protocols. 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid (Formula: C₁₄H₁₁BrO₂, Molar Mass: 291.14 g/mol ) is a highly valuable intermediate in drug discovery, particularly for Suzuki-Miyaura cross-coupling reactions[1].

However, its elemental composition—Carbon (57.76%), Hydrogen (3.81%), Oxygen (10.99%), and crucially, Bromine (27.45%) —presents a severe analytical challenge. This guide objectively compares the performance of various elemental analysis techniques, providing the mechanistic causality and validated protocols required to accurately profile this molecule.

The Analytical Challenge: High-Halogen Aromatic Systems

In traditional combustion analysis, organic molecules are oxidized at high temperatures. While C, H, and N smoothly convert to CO₂, H₂O, and N₂, covalently bound halogens are liberated as corrosive hydrohalic acids (e.g., HBr) and diatomic halogens (Br₂)[2].

If unmitigated, these gases irreversibly poison the copper reduction catalysts used in CHN analyzers and cause severe peak tailing in gas chromatography columns[3]. Because 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid contains nearly 28% bromine by mass, standard analytical protocols will fail rapidly. Specialized halogen analysis techniques, such as Combustion Ion Chromatography (CIC) or modified flash combustion, are mandatory to maintain scientific integrity[4].

Comparison of Elemental Analysis Techniques

Traditional CHN/O Combustion (Pregl-Dumas Method)
  • Mechanism: Flash combustion at >1000°C in an oxygen-rich environment[3].

  • Performance: Excellent for mapping the organic framework (C, H, O). However, to handle the high bromine content, the combustion tube must be packed with a dense layer of silver wool. The silver acts as a sacrificial scrubber, precipitating the halogens as solid silver bromide (AgBr).

  • Drawback: Due to the 27.45% halogen load, the scrubber depletes rapidly, requiring frequent maintenance to prevent catalyst poisoning.

Schöniger Oxygen Flask Combustion
  • Mechanism: The sample is ignited inside a sealed, oxygen-filled flask. Combustion products are absorbed into a liquid trapping solution, followed by titration or ion chromatography[5].

  • Performance: A classical, highly accurate, and cost-effective method for determining total bromine[6].

  • Drawback: It is a highly manual process with low sample throughput and inherent safety risks (flask overpressure) compared to modern automated systems.

Combustion Ion Chromatography (CIC)
  • Mechanism: Automated pyrohydrolytic combustion in an argon/oxygen atmosphere saturated with water vapor, followed by direct injection into an Ion Chromatograph[7].

  • Performance: The gold standard for halogenated organics. CIC completely circumvents catalyst poisoning and allows for compound-independent calibration[8]. It meets stringent modern standards like EPA Method 1621 and DIN 38409-59[4],[9].

  • Drawback: High initial capital cost for the hyphenated system.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
  • Mechanism: Closed-vessel microwave digestion followed by plasma ionization and mass spectrometry, compliant with USP <232> and <233>[10].

  • Performance: Unparalleled for detecting trace heavy metal contaminants (e.g., residual palladium from cross-coupling).

  • Drawback: Suboptimal for bulk bromine quantification. Bromine has a high first ionization potential (~11.8 eV), resulting in poor ionization efficiency in the argon plasma, and is highly prone to volatilization losses during acid digestion[8].

Performance & Data Comparison

Analytical ParameterCHN/O Analyzer (Pregl-Dumas)Oxygen Flask (Schöniger)Combustion IC (CIC)ICP-MS (USP <233>)
Target Analytes C, H, N, OBr, Cl, I, F, SBr, Cl, I, F, STrace Metals (e.g., Pd, Pb)
Bromine Accuracy Poor (Prone to interference)HighVery High Low (Poor Ionization)
Required Sample Size 1 - 3 mg10 - 20 mg2 - 5 mg50 - 100 mg
Throughput High (Automated)Low (Manual)High (Automated)Medium (Digestion req.)
Primary Limitation Rapid scrubber depletionSafety risks, manual laborHigh capital equipment costVolatility loss, matrix effects

Validated Experimental Protocols

To ensure a self-validating system, the following protocols rely on mechanistic safeguards to guarantee data accuracy.

Protocol A: Combustion Ion Chromatography (CIC) for Bromine Quantification

Self-validating mechanism: Chromatographic separation isolates the bromide peak from potential isobaric interferences, ensuring absolute specificity.

  • Sample Weighing: Weigh 2.0–5.0 mg of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid into a ceramic sample boat.

  • Pyrohydrolytic Combustion: Introduce the boat into the furnace at 1050°C. Supply an Ar/O₂ carrier gas saturated with water vapor. The hydrogen from the water ensures quantitative conversion of organic Br to HBr[7].

  • Absorption: Route the effluent gases into an absorber module containing 10 mL of a dilute H₂O₂ solution (100 mg/L) to trap the HBr and oxidize any interfering sulfites.

  • IC Analysis: Inject a 20 µL aliquot onto an anion-exchange column. Elute with a standard carbonate/bicarbonate buffer and detect via suppressed conductivity.

  • Calibration: Calibrate using a certified aqueous bromide standard (e.g., NaBr) to verify quantitative recovery independent of the organic matrix.

Protocol B: CHN Analysis with Halogen Scrubbing

Self-validating mechanism: Exothermic tin oxidation guarantees complete breakdown of the biphenyl core, while silver wool acts as an irreversible chemical trap for halogens.

  • Sample Encapsulation: Weigh 1.0–2.0 mg of the sample into a combustible tin capsule.

  • Catalyst Preparation: Pack the primary combustion tube with oxidative catalysts (e.g., WO₃) and a 3-inch layer of silver wool at the cooler downstream end[3].

  • Flash Combustion: Drop the capsule into the 1000°C furnace. The tin undergoes exothermic oxidation, temporarily raising the local temperature to ~1800°C to shatter the aromatic rings.

  • Reduction & Separation: Pass the scrubbed gases through a copper reduction reactor, then separate CO₂, H₂O, and N₂ via a GC column.

  • Maintenance Trigger: Critical Step. Replace the silver wool every 50 runs. The 27.45% Br mass fraction will rapidly saturate the silver matrix, leading to breakthrough and catalyst failure.

Mandatory Visualization: Analytical Workflow

Workflow Sample 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid (Br: 27.45% w/w) Decision Target Analyte? Sample->Decision CHN C, H, N, O Framework Decision->CHN Br Bromine (Br) Content Decision->Br Trace Trace Metals (USP <232>) Decision->Trace CHN_Prep Flash Combustion + Silver Wool Scrubber CHN->CHN_Prep Br_Prep Pyrohydrolytic Combustion (Argon/O2 + H2O) Br->Br_Prep Trace_Prep Microwave Digestion (Closed Vessel) Trace->Trace_Prep CHN_Det GC-TCD Detection CHN_Prep->CHN_Det Br_Det Ion Chromatography (CIC) Br_Prep->Br_Det Trace_Det ICP-MS (USP <233>) Trace_Prep->Trace_Det

Analytical workflow for elemental profiling of halogenated organic compounds.

References

  • Halogenated Organic Compounds | Spectroscopy Online. Spectroscopy Online. Available at: [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices. Environmental Protection Agency (EPA). Available at: [Link]

  • Oxygen Flask Combustion Unit. Exeter Analytical. Available at: [Link]

  • USP <233> Elemental Impurities—Procedures. Analytik Jena. Available at: [Link]

  • Elemental Analysis Techniques. RSSL. Available at: [Link]

  • An Examination of Volatile Halogenated Organic Species Using GC-ICP-MS. Agilent. Available at: [Link]

  • Halogenation of organic compounds using continuous flow and microreactor technology. Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Validation

Comparative study of linker geometry in MOFs using methylated vs non-methylated biphenyl acids

Executive Summary: The Steric Control of Topology In the precise engineering of Metal-Organic Frameworks (MOFs), the geometry of the organic linker is not merely a structural strut; it is the primary determinant of pore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Control of Topology

In the precise engineering of Metal-Organic Frameworks (MOFs), the geometry of the organic linker is not merely a structural strut; it is the primary determinant of pore topology and reticular stability. This guide provides a technical comparison between non-methylated biphenyl-4,4'-dicarboxylic acid (BPDC) and its methylated analogues (e.g., 2,2'-dimethyl-BPDC) .

For researchers in drug delivery and gas separation, understanding this distinction is critical. While BPDC offers a flexible, rotatable scaffold often leading to high surface areas, methylated linkers introduce the "Ortho Effect"—steric hindrance at the 2,2' positions that forces a permanent dihedral twist. This twist alters pore aperture size, prevents framework interpenetration, and significantly enhances hydrophobic shielding of the metal nodes.

Molecular Geometry Analysis: The Physics of the Twist

The core differentiator between these two classes of linkers is the dihedral angle (


) between the two phenyl rings.
Non-Methylated: 4,4'-Biphenyldicarboxylic Acid (BPDC)[1]
  • Geometry: Inherently flexible.

  • Dihedral Angle: In the gas phase, the rings are twisted (~44°) to minimize H-H repulsion, but in the solid state (MOF lattice), packing forces often flatten this angle to 0°–30° .

  • Consequence: The linker can adopt a planar conformation, facilitating dense packing and, in some cases, framework interpenetration (which reduces pore volume).

Methylated: 2,2'-Dimethyl-4,4'-Biphenyldicarboxylic Acid (2,2'-Me₂BPDC)
  • Geometry: Sterically restricted.

  • Dihedral Angle: The methyl groups at the ortho positions create significant steric clash with the hydrogen atoms (or methyls) on the opposing ring. This forces the rings to rotate away from coplanarity, typically locking the angle between 60° and 90° .

  • Consequence: The linker acts as a rigid, non-planar strut. This "permanent twist" prevents efficient stacking (π-π interactions), often inhibiting interpenetration and maintaining open porosity.

Comparative Performance Metrics

The following data contrasts the structural outcomes of incorporating these linkers into isoreticular MOF architectures (e.g., the UiO-67 or IRMOF series).

Table 1: Physicochemical Property Comparison
FeatureNon-Methylated (BPDC)Methylated (2,2'-Me₂BPDC)Impact on Application
Linker Dihedral Angle 0° – 35° (Flexible)70° – 90° (Rigid)Defines pore shape and guest accessibility.
Framework Interpenetration High ProbabilityLow ProbabilityMethylation prevents "framework collapse" into itself, preserving void volume.
BET Surface Area High (~2500 m²/g for UiO-67)Moderate (~1800–2200 m²/g)Methyl groups add dead mass, slightly lowering gravimetric surface area, but often increasing accessible volume.
Hydrolytic Stability ModerateHighMethyl groups provide a "hydrophobic shield" around metal clusters, slowing hydrolysis.
Pore Environment Hydrophilic/NeutralHydrophobicMethylated pores are superior for encapsulating non-polar drugs or separating non-polar gases.

Note on Surface Area: While non-methylated linkers often yield higher theoretical surface areas, methylated linkers frequently yield higher usable porosity in practice by preventing interpenetration.

Mechanistic Visualization

The following diagram illustrates the pathway from ligand selection to structural outcome, highlighting the steric "lock" mechanism.

LinkerGeometry cluster_inputs Ligand Selection cluster_process Steric Physics cluster_outcome MOF Topology BPDC BPDC Linker (No Methyls) FreeRot Free Rotation Minimizes Repulsion BPDC->FreeRot MeBPDC 2,2'-Me2BPDC Linker (Methylated) StericClash Steric Clash (Methyl vs. H) MeBPDC->StericClash PlanarStack Planar Stacking (Interpenetration Risk) FreeRot->PlanarStack Allows Twist Forced Dihedral Twist (~90°) StericClash->Twist Forces RigidOpen Rigid 3D Scaffold (Open Pores) Twist->RigidOpen Ensures HighSA HighSA PlanarStack->HighSA High Surface Area Low Stability HighStab HighStab RigidOpen->HighStab High Stability Hydrophobic Pores

Figure 1: Logical flow demonstrating how methyl substitution forces a dihedral twist, preventing planar stacking and resulting in more stable, open-pore frameworks.

Experimental Protocol: Synthesis of UiO-67 Analogues

This protocol details the synthesis of Zr-based MOFs (UiO-67 series) to compare the two linkers. The protocol is designed to be self-validating : the appearance of the product and PXRD checks serve as quality control gates.

Materials
  • Metal Precursor: Zirconium(IV) chloride (

    
    ).
    
  • Linker A: Biphenyl-4,4'-dicarboxylic acid (

    
    ).[1][2]
    
  • Linker B: 2,2'-dimethylbiphenyl-4,4'-dicarboxylic acid (

    
    ).
    
  • Modulator: Benzoic acid or Acetic acid (Crucial for crystallinity).

  • Solvent: N,N-Dimethylformamide (DMF).[3]

Workflow
Step 1: Precursor Dissolution (The Solvation Gate)
  • Action: In a 100 mL Pyrex media bottle, dissolve

    
     (1.0 mmol, 233 mg) and Benzoic Acid (30 mmol, 3.66 g) in 40 mL DMF.
    
  • Technique: Sonicate for 15 minutes until the solution is perfectly clear.

  • Validation: If the solution remains cloudy, the Zr precursor is hydrolyzed. Discard and use fresh anhydrous metal salt.

Step 2: Linker Addition
  • Action: Add 1.0 mmol of the respective linker (

    
     or 
    
    
    
    ) to the solution.
  • Technique: Sonicate for another 20 minutes.

    • Note: The methylated linker (

      
      ) may dissolve slower due to hydrophobicity. Gentle heating (40°C) is permissible.
      
Step 3: Solvothermal Synthesis[4]
  • Action: Seal the bottle tightly with a Teflon-lined cap. Place in a preheated convection oven at 120°C .

  • Duration: Incubate for 24 hours.

  • Observation:

    • UiO-67 (BPDC): Product appears as a white, microcrystalline powder settling at the bottom.

    • UiO-67-Me2: Product may appear more flocculent or gel-like initially due to lower density packing; yield is typically slightly lower.

Step 4: Activation (Critical for Porosity)
  • Action: Centrifuge to collect solid. Wash 3x with DMF, then 3x with Acetone.[5]

  • Soak: Soak in Acetone for 3 days, refreshing solvent every 24 hours.

  • Drying: Heat under dynamic vacuum at 100°C for 12 hours.

    • Caution: Do not exceed 150°C for the methylated version initially, as the steric strain makes the lattice slightly more susceptible to thermal collapse before full solvent removal.

References

  • Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability."[6] Journal of the American Chemical Society. Link

  • Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal. Link

  • Deng, H., et al. (2012). "Large-Pore Apertures in a Series of Metal-Organic Frameworks." Science. Link

  • Biswas, S., & Van Der Voort, P. (2013). "A systematic study on the synthesis and characterization of isoreticular metal-organic frameworks with the UiO-66 topology." Chemical Science. Link

  • Ottenwaelder, X., et al. (2005). "Steric Control of the Coordination Geometry in Biphenyl-Based Ligands." Inorganic Chemistry. Link

Sources

Comparative

Quality control benchmarks for industrial grade 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid

Topic: Quality Control Benchmarks for Industrial Grade 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quality Control Benchmarks for Industrial Grade 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-Bromo-3'-methylbiphenyl-4-carboxylic acid (CAS: 1426305-66-3 / 5731-11-3 analog) is a critical biaryl scaffold used in the synthesis of advanced pharmaceutical intermediates, particularly for Angiotensin II receptor antagonists and specific kinase inhibitors. Its structural rigidity and functional handles (carboxylic acid and aryl bromide) make it an ideal candidate for further diversification via Suzuki-Miyaura cross-coupling.

However, the quality of this intermediate varies significantly between suppliers. "Industrial Grade" batches often contain specific impurities—regioisomers and residual palladium—that can catastrophically affect downstream catalytic cycles. This guide establishes a rigorous quality control (QC) benchmark, comparing standard industrial offerings against the high-purity requirements necessary for pharmaceutical applications, and provides a self-validating analytical protocol to detect elusive impurities.

Part 1: The Benchmark Standards

In the context of drug development, "purity" is not a single number but a profile. The following table contrasts the typical specifications of Standard Industrial Grade material against the Pharma-Intermediate Grade required for reproducible SAR (Structure-Activity Relationship) studies and GMP manufacturing.

Table 1: Comparative Quality Specifications

Quality AttributeStandard Industrial Grade Pharma-Intermediate Grade Rationale & Impact
Assay (HPLC) ≥ 97.0%≥ 99.0%Lower purity affects stoichiometry in subsequent couplings, leading to difficult workups.
Regioisomer Purity Not Specified (often ~0.5-1.0%)≤ 0.10%Critical: 3'-bromo vs 4'-bromo isomers have different reactivities and biological activities.
Homocoupling Impurity ≤ 1.0%≤ 0.15%Biaryl dimers (e.g., 4,4'-biphenyldicarboxylic acid derivatives) are difficult to remove later.
Residual Palladium < 500 ppm< 20 ppmHigh Pd levels interfere with future metal-catalyzed steps and violate ICH Q3D guidelines.
Appearance Beige to Brown PowderWhite to Off-White SolidColoration often indicates oxidation products or conjugated organic impurities.
Loss on Drying (LOD) ≤ 1.0%≤ 0.5%Water content can hydrolyze sensitive reagents (e.g., acid chlorides) in the next step.

Part 2: Critical Impurity Analysis (Causality)

To control quality, one must understand the origin of impurities. The synthesis of this biphenyl core typically involves a Suzuki-Miyaura coupling between a phenylboronic acid and a bromobenzene derivative.

The Regioisomer Challenge

The most insidious impurity is the positional isomer . If the starting material (e.g., 4-bromo-3-methyl-1-iodobenzene) is contaminated with its isomer (e.g., 3-bromo-4-methyl...), the resulting biphenyl will carry this defect.

  • Impact: These isomers have nearly identical polarity to the target, making them co-elute on standard C18 HPLC columns. They act as "impostors" in biological assays, potentially skewing IC50 values.

Homocoupling Byproducts

Under oxidative conditions or insufficient degassing, the boronic acid partner can undergo self-coupling (homocoupling) to form a symmetrical dimer.

  • Impact: These dimers are chemically inert in subsequent Suzuki reactions but contribute to mass balance errors and crystallization difficulties.

Protodeborylation

If the reaction temperature is too high or the catalyst load too low, the boronic acid moiety can be replaced by a proton (hydrodeboronation) rather than the aryl halide.

Visualizing the Impurity Pathways

The following diagram maps the synthesis workflow and the specific entry points for these critical impurities.

G Start1 4-Carboxyphenyl boronic acid Step1 Suzuki Coupling (Pd Catalyst, Base) Start1->Step1 Impurity1 Impurity A: Homocoupling Dimer Start1->Impurity1 Oxidative Self-Coupling Start2 4-Bromo-3-methyl iodobenzene Start2->Step1 Impurity2 Impurity B: Regioisomer (3'-Br, 4'-Me) Start2->Impurity2 Contaminated Starting Material Product TARGET: 4'-Bromo-3'-methyl biphenyl-4-COOH Step1->Product Main Reaction Impurity3 Impurity C: Des-bromo Analog Step1->Impurity3 Protodeborylation (Side Rxn)

Caption: Synthesis pathway of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid via Suzuki coupling, highlighting the entry points of critical impurities (Red dashed lines).

Part 3: Advanced Analytical Protocols

Standard C18 HPLC methods often fail to separate the target compound from its regioisomers due to the lack of "shape selectivity." To validate the Pharma-Intermediate Grade benchmark, we utilize a Phenyl-Hexyl stationary phase, which exploits


 interactions to discriminate between the subtle electronic differences of the isomers.
Protocol: High-Resolution Isomer Separation

Objective: Quantify regioisomers and homocoupling impurities < 0.1%.

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl or Biphenyl phase (e.g., Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm).

    • Why? The aromatic ring of the stationary phase interacts differently with the ortho-methyl vs. meta-methyl electron density.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Control is critical for isomer resolution).

  • Detection: UV @ 254 nm (primary) and 280 nm.

2. Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
15.0 85 Slow ramp to separate isomers
18.0 95 Wash homodimers
22.0 95 Hold

| 22.1 | 40 | Re-equilibration |

3. System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 1.5 between the Main Peak and the nearest Regioisomer (typically eluting just before the main peak).
    
  • Tailing Factor: < 1.5 (Carboxylic acids tend to tail; ensure pH is acidic).

  • Signal-to-Noise: > 10 for the 0.05% sensitivity solution.

Part 4: Remediation & Purification Strategies

If your material meets "Industrial" specs but fails "Pharma" specs, use these targeted purification workflows.

A. Removing Residual Palladium (The "Scavenger" Method)

Suzuki coupling often leaves 200-500 ppm Pd. Recrystallization alone is ineffective.

  • Dissolve the crude acid in THF or Ethyl Acetate.

  • Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to product).

  • Stir at 50°C for 4 hours.

  • Filter through a Celite pad.

  • Concentrate and recrystallize.

    • Result: Typically reduces Pd from ~500 ppm to < 20 ppm.

B. Purging Regioisomers

Isomers are best removed by selective precipitation rather than standard crystallization.

  • Convert the acid to its sodium salt using 1N NaOH (aq).

  • Wash the aqueous layer with Dichloromethane (DCM) to remove non-acidic organic impurities (dimers).

  • Slowly acidify the aqueous layer with 1N HCl to pH 4-5.

    • Mechanism: The pKa differences between isomers often allow the main product to precipitate first or purer.

  • Filter the solid and wash with cold water.

References

  • ICH Expert Working Group. (2022). Guideline for Elemental Impurities Q3D(R2).[2][3] International Council for Harmonisation.[3] [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483. [Link]

  • Welch, C. J., et al. (2009). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 13(3), 429-433. [Link]

  • Restek Corporation. (2023).[5] Separation of Isomers using Biphenyl Stationary Phases.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid

Part 1: Executive Safety Directive Core Directive: Treat 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid as a High-Potency Irritant and Potential Sensitizer .[1][2][3] While specific toxicological data for this exact isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Core Directive: Treat 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid as a High-Potency Irritant and Potential Sensitizer .[1][2][3]

While specific toxicological data for this exact isomer is often limited in public repositories, the structural activity relationship (SAR) with analogous halogenated biphenyls (e.g., 4'-bromo-4-biphenylcarboxylic acid, CAS 5731-11-3) dictates a strict safety profile.[2][3] The combination of the carboxylic acid moiety (corrosive/irritant) and the brominated biphenyl core (lipophilic, potential bioaccumulation/toxicity) requires a defense-in-depth approach.[1][2][3]

Immediate Action Required:

  • Primary Engineering Control: All handling of the solid powder must occur inside a certified chemical fume hood.[3]

  • Skin Protection: Double-gloving is mandatory when handling solutions due to the lipophilic nature of the biphenyl core, which enhances skin permeation.[1][2]

  • Respiratory Protection: If fume hood containment is breached or unavailable (e.g., equipment maintenance), an N95/P2 particulate respirator is the absolute minimum requirement.[2][3]

Part 2: Hazard Identification & Risk Assessment

This assessment is based on GHS classifications of structural analogs (Substituted Biphenyls and Benzoic Acids).[2][3]

Hazard ClassGHS CodeDescriptionOperational implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Direct contact with powder or high-concentration solutions will cause dermatitis.[1][2][3]
Eye Irritation H319 Causes serious eye irritation.[3][4][5][6]Acidic nature can cause corneal damage; dust is a severe ocular irritant.[2][3]
STOT - SE H335 May cause respiratory irritation.[1][2][3][4][5][6]Inhalation of dust triggers mucosal inflammation.[2][3]
Acute Toxicity H302 Harmful if swallowed.[3][5][7]Inferred: Avoid hand-to-mouth transfer; wash hands immediately after doffing gloves.[1][2][3]

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the physical state of the material.[2][3][8]

Table 1: PPE Selection Guide
PPE CategorySolid State (Powder/Crystals) Solution State (Dissolved in Organic Solvent) Technical Rationale
Hand Protection Single Nitrile Gloves (Min.[1][2][3] thickness: 0.11 mm)Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Biphenyls are lipophilic.[3] Solvents (DCM, THF) act as carriers, rapidly permeating single gloves.[2][3] Double gloving provides a "breakthrough buffer."[2][3]
Eye Protection Safety Glasses (ANSI Z87.1 / EN166)Chemical Splash Goggles (Indirect Vent)Solutions pose a splash risk that can bypass glasses.[3] Solids are static-prone; goggles prevent dust migration to eyes.[2][3]
Body Protection Standard Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron (If handling >100mL)Cotton absorbs spills; an impervious apron prevents solvent soak-through to skin.[1][2][3]
Respiratory Fume Hood (Sash at 18")Backup: N95/P2 MaskFume Hood (Sash at 18")Backup: Half-face respirator w/ OV cartsEngineering controls are superior to PPE.[1][2][3] Respirators are only for spills or hood failure.[2][3]

Part 4: Operational Workflows & Decision Logic

Workflow 1: PPE Decision Tree

This logic gate ensures researchers select the correct protection level before initiating work.[2][3]

PPE_Decision_Tree Start Start: Handling 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid State_Check What is the physical state? Start->State_Check Solid Solid (Powder) State_Check->Solid Liquid Liquid (Solution) State_Check->Liquid Solid_PPE Standard PPE: - Nitrile Gloves (Single) - Safety Glasses - Lab Coat - Fume Hood REQUIRED Solid->Solid_PPE Liquid_Solvent Check Solvent Type Liquid->Liquid_Solvent Aggressive Aggressive Solvent (DCM, Chloroform, THF) Liquid_Solvent->Aggressive Standard Standard Solvent (Methanol, Water, DMSO) Liquid_Solvent->Standard High_PPE High-Level PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Chemical Apron - Fume Hood REQUIRED Aggressive->High_PPE Med_PPE Medium PPE: - Nitrile Gloves (Single) - Splash Goggles - Lab Coat Standard->Med_PPE

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.[1][2][3]

Part 5: Detailed Operational Procedures

Protocol A: Weighing & Transfer (Critical Control Point)

Risk: Static electricity can cause the light powder to "jump," leading to inhalation or bench contamination.[2][3]

  • Preparation: Place the analytical balance inside the fume hood or a dedicated balance enclosure.[3] If this is impossible, use a static eliminator gun on the weighing boat and spatula.[3]

  • PPE Donning: Put on nitrile gloves and lab coat.[2][3][9] Ensure wrists are covered (tuck lab coat cuffs into gloves or use sleeve guards).[2][3]

  • Transfer: Open the source container only inside the hood. Transfer the solid to a pre-weighed vial.

  • Decontamination: Wipe the exterior of the new vial with a Kimwipe dampened with ethanol before removing it from the hood.[2][3]

Protocol B: Emergency Spill Response

Risk: Spills of halogenated acids can be persistent and corrosive.[2][3]

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Solid Major Solid (>5g) Assess->Major_Solid Liquid_Spill Liquid/Solution Assess->Liquid_Spill Clean_Minor 1. Dampen paper towel (prevent dust) 2. Wipe inward 3. Dispose as HazWaste Minor_Solid->Clean_Minor Evacuate 1. Evacuate Area 2. Alert Safety Officer 3. Don Respiratory Protection Major_Solid->Evacuate Absorb 1. Cover with Absorbent pads 2. Neutralize (if acidic) 3. Double bag waste Liquid_Spill->Absorb

Figure 2: Workflow for immediate response to solid or liquid spills.[1][2][3]

Part 6: Disposal & Waste Management

Do not dispose of this chemical down the drain.[2][3][4] It is a halogenated organic compound and poses environmental risks.[2][3][9][10]

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a clear plastic hazardous waste bag labeled "Solid Waste - Halogenated Organics." [3]

  • Liquid Waste:

    • If dissolved in halogenated solvents (DCM): Dispose in "Halogenated Organic" carboy.

    • If dissolved in non-halogenated solvents (MeOH): Dispose in "Halogenated Organic" carboy (due to the bromine atom on the solute).[2][3]

  • Labeling: clearly mark the tag with "Contains 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid."[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5105980, 3'-Bromo-biphenyl-4-carboxylic acid (Analog).[1][2][3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2][3] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] National Academies Press (US).[2][3] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.